Product packaging for 1,1,3,3-Tetrachloroprop-1-ene(Cat. No.:CAS No. 18611-43-3)

1,1,3,3-Tetrachloroprop-1-ene

Katalognummer: B094948
CAS-Nummer: 18611-43-3
Molekulargewicht: 179.9 g/mol
InChI-Schlüssel: XPIGFCKQOOBTLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1,1,3,3-Tetrachloroprop-1-ene is a useful research compound. Its molecular formula is C3H2Cl4 and its molecular weight is 179.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Cl4 B094948 1,1,3,3-Tetrachloroprop-1-ene CAS No. 18611-43-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,1,3,3-tetrachloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4/c4-2(5)1-3(6)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIGFCKQOOBTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415967
Record name 1,1,3,3-tetrachloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18611-43-3
Record name 1,1,3,3-Tetrachloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18611-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-tetrachloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetrachloroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloroprop-1-ene, with the chemical formula C₃H₂Cl₄, is a chlorinated alkene of significant interest as a chemical intermediate.[1] Its molecular structure consists of a three-carbon propene backbone with four chlorine atoms. Specifically, two chlorine atoms are attached to the first carbon (C-1) and two to the third carbon (C-3), with a double bond between the first and second carbons.[1] This arrangement of atoms and the presence of the double bond are pivotal to its chemical reactivity.[1] This document provides an in-depth overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its primary synthesis pathway.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for safety considerations. These properties are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValue
Molecular Formula C₃H₂Cl₄[2]
Molecular Weight 179.86 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Density 1.532 g/cm³[2]
Boiling Point 176.1 °C at 760 mmHg[2]
Refractive Index 1.511[2]
Flash Point 64 °C[2]
Vapor Pressure 1.49 mmHg at 25 °C[1][2]

Table 2: Solubility and Partition Coefficient

PropertyValue
Solubility in Water 27.9 mg/L (hydrolyzes at 20 °C)[3]
Solubility in Organic Solvents Soluble in most organic solvents[3]
Partition Coefficient (log Kow) 3.6 (OECD Test Guideline 117)[3]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure compound, this temperature is constant during boiling.[4]

Methodology: Distillation Method A common and accurate method for determining the boiling point of a macroscopic sample is through simple distillation.[5][6]

  • Apparatus Setup: A distillation flask is filled with the liquid sample (a few mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor that is distilling.[6]

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it cools and liquefies.

  • Measurement: The temperature is recorded when the vapor temperature stabilizes while the liquid is actively distilling and condensing. This stable temperature is the boiling point.[5] It is also crucial to record the atmospheric pressure, as boiling point is pressure-dependent.[7]

Methodology: Micro-Boiling Point (Thiele Tube Method) For smaller sample volumes (less than 0.5 mL), the Thiele tube method is advantageous.[6]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[6]

  • Heating and Observation: The Thiele tube is heated gently. Initially, trapped air will escape from the capillary tube. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

  • Measurement: Heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[6]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[8]

Methodology: Mass and Volume Measurement

  • Mass Measurement: An empty, clean, and dry graduated cylinder or pycnometer (volumetric flask) is weighed on an analytical balance.[8][9]

  • Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume is read accurately from the meniscus.[9]

  • Combined Measurement: The container with the liquid is reweighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[8] For higher accuracy, measurements should be repeated and the temperature recorded, as density is temperature-dependent.[8]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that depends on temperature and the wavelength of light used.[10]

Methodology: Using a Refractometer (e.g., Abbe Refractometer)

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded, as refractive index varies with temperature.[10] A standard temperature for reporting is 20°C, and corrections can be applied if the measurement is performed at a different temperature.[10]

Key Logical Pathway: Chemical Synthesis

This compound is a key intermediate in the synthesis of various hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), which are used as refrigerants. A primary industrial synthesis route involves the dehydrochlorination of 1,1,1,3,3-pentachloropropane.

G PCP 1,1,1,3,3-Pentachloropropane Process Dehydrochlorination PCP->Process Reactant TCP This compound HCl Hydrogen Chloride (HCl) Process->TCP Main Product Process->HCl Byproduct

Caption: Synthesis of this compound via dehydrochlorination.

References

Spectroscopic Profile of 1,1,3,3-Tetrachloroprop-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1,3,3-tetrachloroprop-1-ene (CAS No. 18611-43-3). The information presented herein is crucial for the identification, characterization, and quality control of this chlorinated alkene, which serves as a significant intermediate in various chemical syntheses. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H6.397Doublet9.3=CH-
¹H6.327Doublet9.3-CHCl₂
¹³C~125-135Singlet-C=C
¹³C~65-75Singlet-CHCl₂

Note: ¹³C NMR chemical shifts are estimated based on typical values for similar structures.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H Stretch
~1640MediumC=C Stretch
~800-600StrongC-Cl Stretch

Note: This data is predicted based on characteristic absorption frequencies for chlorinated alkenes. Specific experimental values may vary.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
178, 180, 182, 184Variable[M]⁺ (Molecular ion cluster due to ⁴Cl isotopes)
143, 145, 147Variable[M-Cl]⁺
108, 110Variable[M-2Cl]⁺
73Variable[M-3Cl]⁺

Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion and its fragments due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern is predicted to involve the sequential loss of chlorine atoms. The relative intensities of the isotopic peaks are dependent on the number of chlorine atoms in the fragment.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for a volatile liquid organic compound like this compound and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth appropriately.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

    • Process the acquired Free Induction Decays (FIDs) using appropriate Fourier transform and phasing algorithms.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

    • Ensure there are no air bubbles trapped in the film.

  • Instrumental Analysis (FTIR):

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar column).

    • The separated components elute from the column and enter the mass spectrometer ion source.

  • Instrumental Analysis:

    • Ionization: The sample is ionized, typically using Electron Ionization (EI) at 70 eV.

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

    • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Processing Data Processing NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

A generalized workflow for spectroscopic analysis.

Theoretical Insights into the Reactivity of 1,1,3,3-Tetrachloroprop-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloroprop-1-ene (C₃H₂Cl₄, CAS No: 18611-43-3) is a chlorinated alkene of significant interest as a key intermediate in the synthesis of next-generation refrigerants, specifically hydrofluoroolefins (HFOs).[1] Understanding its reactivity is paramount for optimizing synthetic routes and exploring its potential in other areas of chemical synthesis. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, focusing on its electronic structure, reaction mechanisms, and the computational methodologies employed to elucidate these properties. While direct theoretical studies on the reactivity of this compound are not abundant in publicly accessible literature, this guide leverages available data on its formation and the reactivity of analogous compounds to provide a comprehensive theoretical perspective.

General Reactivity Profile

This compound is a versatile reagent capable of undergoing a variety of chemical transformations. Its reactivity is dictated by the presence of a carbon-carbon double bond and multiple chlorine substituents, which create distinct electrophilic and nucleophilic centers within the molecule. The primary reaction types include:

  • Electrophilic Additions: The electron-rich double bond is susceptible to attack by electrophiles.

  • Nucleophilic Substitutions: The chlorine atoms can be displaced by nucleophiles.

  • Oxidations and Reductions: The double bond can be oxidized or reduced under appropriate conditions.

  • Radical-mediated Transformations: The molecule can participate in radical reactions.[1]

Theoretical Framework: Density Functional Theory (DFT)

The primary tool for investigating the reactivity of molecules like this compound at a theoretical level is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules, providing insights into their stability and reactivity.[1]

Key parameters calculated using DFT include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[1]

  • Electron Density Distribution: DFT calculations can map the electron density of a molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Potential Energy Surfaces: By mapping the energy of a system as the geometry of the reactants changes, DFT can identify transition states and intermediates, providing a detailed understanding of reaction mechanisms.[1]

Theoretical Study Workflow

The general workflow for a theoretical investigation of a chemical reaction using computational methods like DFT is outlined below.

G A Define Research Question (e.g., Reaction Mechanism, Selectivity) B Select Computational Method and Basis Set (e.g., DFT, B3LYP/6-31G*) A->B C Model Reactants, Products, and Intermediates B->C D Locate Transition State (TS) Structures C->D G Analyze Electronic Structure (HOMO, LUMO, Charges) C->G E Perform Frequency Calculations (Confirm minima and TS) D->E F Calculate Reaction and Activation Energies E->F H Interpret Results and Compare with Experimental Data (if available) F->H G->H

Caption: A generalized workflow for theoretical reactivity studies.

Reactivity of this compound: A Logical Overview

The following diagram illustrates the key reactive sites and potential transformation pathways for this compound based on its chemical structure.

G cluster_reactions Potential Reactions TCP This compound (C₃H₂Cl₄) Elec_Add Electrophilic Addition (at C=C bond) TCP->Elec_Add Electrophile (E⁺) Nuc_Sub_Vinylic Nucleophilic Substitution (at C1) TCP->Nuc_Sub_Vinylic Nucleophile (Nu⁻) (Vinylic Position) Nuc_Sub_Allylic Nucleophilic Substitution (at C3) TCP->Nuc_Sub_Allylic Nucleophile (Nu⁻) (Allylic Position) Radical_React Radical Reactions TCP->Radical_React Radical Initiator

Caption: Key reactivity pathways of this compound.

Theoretical Studies on the Formation of this compound

A significant synthetic route to this compound is the dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240fa).[2] This reaction can lead to the formation of different tetrachloropropene isomers, including this compound (HCO-1230za) and E/Z-1,3,3,3-tetrachloroprop-1-ene (HCO-1230zd).[2]

A theoretical study employing DFT calculations was conducted to understand the selectivity of this dehydrochlorination reaction.[2] The study investigated the ease of removing a proton and a chlorine atom from different positions of the 1,1,1,3,3-pentachloropropane backbone.

Dehydrochlorination Pathways of 1,1,1,3,3-Pentachloropropane

The dehydrochlorination of 1,1,1,3,3-pentachloropropane can proceed via two main pathways, leading to different isomers of tetrachloropropene.

G cluster_products Dehydrochlorination Products Pentachloro 1,1,1,3,3-Pentachloropropane (HCC-240fa) TCP_za This compound (HCO-1230za) Pentachloro->TCP_za Dehydrochlorination at C2-C3 TCP_zd 1,3,3,3-Tetrachloroprop-1-ene (HCO-1230zd) Pentachloro->TCP_zd Dehydrochlorination at C1-C2

Caption: Isomeric products from dehydrochlorination of 1,1,1,3,3-pentachloropropane.
Computational Findings

The DFT calculations revealed a preference for one dehydrochlorination pathway over the other.

ReactantReaction PathwayProduct(s)Theoretical Finding from DFT Calculations
1,1,1,3,3-PentachloropropaneSelective Dehydrochlorination at the 1- and 2-positionsE/Z-1,3,3,3-Tetrachloroprop-1-eneThis pathway is computationally determined to be easier (more favorable) than the alternative pathway.[2]
1,1,1,3,3-PentachloropropaneSelective Dehydrochlorination at the 2- and 3-positionsThis compound and other isomersThis pathway is computationally determined to be more difficult (less favorable) than dehydrochlorination at the 1- and 2-positions.[2]

These findings are consistent with experimental results, highlighting the predictive power of theoretical calculations in understanding reaction selectivity.[2]

Experimental Protocols for Cited Studies

While specific experimental protocols for theoretical studies are not applicable in the traditional sense, the computational methodologies are crucial for the reproducibility and validation of the results.

DFT Calculation Methodology (as applied to the dehydrochlorination of 1,1,1,3,3-pentachloropropane)

The theoretical investigation into the dehydrochlorination of 1,1,1,3,3-pentachloropropane to form this compound and its isomers would typically involve the following computational steps:

  • Geometry Optimization: The 3D structures of the reactant (1,1,1,3,3-pentachloropropane), the possible transition states for dehydrochlorination at different positions, and the final products (tetrachloropropene isomers) are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

  • Energy Calculations: The electronic energies of all optimized structures are calculated to determine the reaction energies and activation energy barriers for the different dehydrochlorination pathways.

  • Basis Set and Functional Selection: A suitable combination of a basis set (e.g., 6-31G*, 6-311++G(d,p)) and a DFT functional (e.g., B3LYP) is chosen to ensure a balance between computational cost and accuracy.

Conclusion and Future Outlook

Theoretical studies, primarily employing Density Functional Theory, are invaluable tools for understanding the reactivity of this compound. While direct computational investigations on the reactivity of this molecule are limited in the current literature, studies on its formation from 1,1,1,3,3-pentachloropropane have demonstrated the power of DFT in predicting reaction selectivity. The general principles of its reactivity, including its susceptibility to electrophilic addition and nucleophilic substitution, provide a framework for future theoretical explorations.

For researchers and professionals in drug development and chemical synthesis, leveraging computational chemistry can provide predictive insights into reaction outcomes, help in the design of novel synthetic routes, and accelerate the development of new chemical entities. Future theoretical work should focus on quantifying the activation barriers for various reactions of this compound, such as its fluorination to produce HFOs, to provide a more complete and actionable understanding of its chemical behavior.

References

An In-depth Technical Guide on the Molecular Geometry of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,1,3,3-Tetrachloroprop-1-ene is a chlorinated alkene with the chemical formula C₃H₂Cl₄.[1] Its structure consists of a three-carbon propene chain with four chlorine atoms. Two chlorine atoms are attached to the first carbon (C1) and two are attached to the third carbon (C3), with a double bond between the first and second carbons.[1] Understanding the three-dimensional arrangement of atoms in this molecule is crucial for predicting its reactivity, physical properties, and potential applications, particularly in the synthesis of novel compounds.

Predicted Molecular Geometry

In the absence of specific experimental data from techniques like gas electron diffraction or microwave spectroscopy, the molecular geometry of this compound can be predicted using fundamental principles of chemical bonding and stereochemistry.

  • C1 and C2 (The Double Bond): The presence of a C=C double bond dictates a trigonal planar geometry around both C1 and C2. The atoms directly bonded to C1 (C2, Cl, Cl) and C2 (C1, H, C3) will lie in approximately the same plane. The bond angles around C1 (Cl-C1-Cl and Cl-C1-C2) and C2 (H-C2-C1 and H-C2-C3) are expected to be approximately 120 degrees, although steric hindrance from the bulky chlorine atoms may cause some deviation.

  • C3 (The Dichloromethyl Group): The third carbon atom (C3) is sp³ hybridized, resulting in a tetrahedral geometry. The two chlorine atoms and the hydrogen atom are bonded to this central carbon. The bond angles around C3 (Cl-C3-Cl, Cl-C3-C2, and H-C3-C2) are anticipated to be close to the ideal tetrahedral angle of 109.5 degrees.

  • Overall Conformation: The molecule possesses a single rotatable bond between C2 and C3. Rotation around this C-C single bond will lead to different conformers. The relative stability of these conformers would be influenced by steric interactions between the substituents on C2 and C3.

Data Presentation

As of the latest literature search, no peer-reviewed publications containing quantitative experimental or computational data on the bond lengths, bond angles, or dihedral angles of this compound were identified. Therefore, a table of such data cannot be provided.

Experimental and Computational Protocols

Detailed experimental protocols for determining the molecular geometry of this compound are not available in the reviewed literature. Standard techniques for such determinations would include:

  • Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the structure of molecules in the gas phase, free from intermolecular interactions.[2][3]

  • Microwave Spectroscopy: This method provides highly accurate rotational constants for gas-phase molecules, from which precise molecular geometries can be derived.

  • Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are widely used to predict the equilibrium geometries of molecules.[1] Such studies would provide theoretical values for bond lengths, bond angles, and dihedral angles.

A comprehensive computational study employing DFT would be a valuable first step in characterizing the molecular geometry of this compound.

Visualization of Molecular Structure

The following diagram illustrates the atomic connectivity and the basic structural formula of this compound.

molecular_structure C1 C1 C2 C2 C1->C2 Cl1 Cl C1->Cl1 Cl2 Cl C1->Cl2 C3 C3 C2->C3 H2 H C2->H2 Cl3 Cl C3->Cl3 Cl4 Cl C3->Cl4 H3 H C3->H3

Caption: 2D structural representation of this compound.

Conclusion

While this compound is a known chemical compound, its detailed molecular geometry has not been experimentally determined or computationally reported in the accessible scientific literature. Based on fundamental chemical principles, a structure with a trigonal planar arrangement around the C=C double bond and a tetrahedral geometry at the dichloromethyl carbon is predicted. Further experimental and computational studies are necessary to provide a precise and quantitative understanding of the three-dimensional structure of this molecule. Such data would be invaluable for researchers working on the synthesis and application of chlorinated alkenes.

References

safety and handling precautions for 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 1,1,3,3-Tetrachloroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated alkene with the molecular formula C₃H₂Cl₄.[1][2][3] It is a colorless to yellowish liquid with a sweet or pungent odor.[1] This compound is primarily utilized as a research chemical and as an intermediate in the synthesis of other chemical products.[3] Due to its chemical structure and properties, this compound is classified as a hazardous substance, necessitating strict adherence to safety and handling protocols. This guide provides comprehensive information on its safe handling, potential hazards, emergency procedures, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS Hazard Statement
Flammable LiquidsH226: Flammable liquid and vapor
Acute Toxicity (Oral)H302: Harmful if swallowed
Acute Toxicity (Dermal)H312: Harmful in contact with skin
Acute Toxicity (Inhalation)H332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Respiratory or Skin SensitizationH317: May cause an allergic skin reaction
CarcinogenicityH351: Suspected of causing cancer
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₃H₂Cl₄
Molecular Weight 179.86 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Odor Sweet or pungent[1]
Boiling Point 176.1°C at 760 mmHg[1]
Flash Point 64°C[1]
Density 1.532 g/cm³[1]
Vapor Pressure 1.49 mmHg at 25°C[1]
CAS Number 18611-43-3[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or in an area with inadequate ventilation.

Safe Handling and Storage

5.1. Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[4]

  • Use non-sparking tools and avoid sources of ignition as the substance is flammable.[4]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Do not eat, drink, or smoke in the work area.[4]

  • Wash hands thoroughly after handling.[4]

5.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

  • Keep away from heat, sparks, and open flames.

Emergency Procedures

6.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

6.2. Spill and Leak Procedures:

  • Evacuate the area and eliminate all ignition sources.

  • Ventilate the area of the spill.

  • Wear appropriate personal protective equipment.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of it down the drain.[5]

Experimental Protocols

8.1. General Laboratory Handling Protocol:

  • Preparation: Before handling, ensure a certified chemical fume hood is available and functioning correctly. Have a designated and labeled waste container ready.

  • Personal Protective Equipment: Don the required PPE as outlined in Section 4.

  • Dispensing: Carefully dispense the required amount of this compound within the fume hood. Use a calibrated pipette or a graduated cylinder for accurate measurement.

  • Reaction Setup: If used in a reaction, ensure the setup is secure and all joints are properly sealed to prevent leaks.

  • Post-Handling: After use, tightly seal the container and return it to its designated storage area. Decontaminate any surfaces that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all contaminated materials, including disposable gloves and absorbent pads, in the designated hazardous waste container.[5][6]

8.2. Small-Scale Spill Cleanup Protocol (inside a fume hood):

  • Containment: If a small spill occurs within the fume hood, contain it with an inert absorbent material.

  • Absorption: Apply enough absorbent material to completely absorb the liquid.

  • Collection: Using non-sparking tools, carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning materials in the hazardous waste container.

Putative Signaling Pathway for Toxicity

While specific studies on the signaling pathways of this compound are limited, a probable mechanism of toxicity can be inferred from related chlorinated alkenes. The primary pathway is believed to involve conjugation with glutathione, leading to the formation of reactive intermediates that can cause cellular damage, particularly in the kidneys.[7]

Toxicity_Pathway TCP This compound GSH_Conj Glutathione Conjugation (GST) TCP->GSH_Conj Enzymatic Reaction TCP_GSH TCP-Glutathione Conjugate GSH_Conj->TCP_GSH Metabolism Further Metabolism TCP_GSH->Metabolism Cys_Conj TCP-Cysteine Conjugate Metabolism->Cys_Conj Bioactivation Bioactivation (β-lyase) Cys_Conj->Bioactivation Reactive_Thiol Reactive Thiol Metabolite Bioactivation->Reactive_Thiol Cell_Damage Cellular Damage (e.g., Nephrotoxicity) Reactive_Thiol->Cell_Damage Covalent Binding to Macromolecules

Caption: Putative metabolic pathway for this compound toxicity.

Experimental and Emergency Response Workflows

The following diagrams illustrate the logical workflows for handling this compound in a laboratory setting and responding to an emergency situation.

Handling_Workflow Start Start Handling Procedure Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Chemical Handle Chemical Work_in_Hood->Handle_Chemical Store_Properly Store in Designated Area Handle_Chemical->Store_Properly Dispose_Waste Dispose of Waste Correctly Handle_Chemical->Dispose_Waste End End of Procedure Store_Properly->End Dispose_Waste->End

Caption: Standard workflow for handling this compound.

Emergency_Response_Workflow Spill Spill Occurs Assess_Spill Assess Spill Size and Risk Spill->Assess_Spill Small_Spill Small & Contained? Assess_Spill->Small_Spill Evacuate Evacuate Area & Alert Others Small_Spill->Evacuate No Cleanup Follow Spill Cleanup Protocol Small_Spill->Cleanup Yes Call_Help Call Emergency Response Evacuate->Call_Help Report Report Incident Call_Help->Report Decontaminate Decontaminate Area Cleanup->Decontaminate Decontaminate->Report End Response Complete Report->End

Caption: Emergency response workflow for a spill of this compound.

References

Methodological & Application

Synthesis of 1,1,3,3-Tetrachloroprop-1-ene from Propene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,1,3,3-tetrachloroprop-1-ene, a valuable intermediate in the production of various specialty chemicals, including hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs). The primary synthesis route detailed herein involves a two-step process: the initial formation of 1,1,1,3,3-pentachloropropane from the reaction of carbon tetrachloride and a propene derivative (vinyl chloride), followed by the catalytic dehydrochlorination of the pentachloropropane intermediate to yield the target compound. An alternative single-step catalytic chlorination of propene is also discussed. This guide is intended to provide researchers with the necessary information to safely and efficiently conduct these syntheses in a laboratory setting.

Introduction

This compound (C₃H₂Cl₄) is a chlorinated alkene with significant industrial applications, primarily as a precursor in the synthesis of next-generation refrigerants and blowing agents with low global warming potential.[1] Its specific arrangement of chlorine atoms and the presence of a double bond make it a versatile building block in organic synthesis. The methods described herein focus on reproducible and scalable laboratory preparations of this compound.

Synthesis Pathways

There are two primary pathways for the synthesis of this compound:

  • Two-Step Synthesis via a Pentachloropropane Intermediate: This is the most commonly employed method and involves:

    • Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane: The radical addition of carbon tetrachloride to vinyl chloride.[2]

    • Step 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane: The elimination of hydrogen chloride from the pentachloropropane intermediate to form the desired tetrachloropropene.[3][4]

  • Direct Catalytic Chlorination of Propene: A multi-step process involving the electrophilic addition of chlorine to propene, followed by further chlorination and dehydrochlorination steps.

The following sections provide detailed protocols and data for the two-step synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane

This protocol is based on the radical addition of carbon tetrachloride to vinyl chloride in the presence of a catalyst.[2]

Materials:

  • Carbon tetrachloride (CCl₄)

  • Vinyl chloride (CH₂=CHCl)

  • Cuprous chloride (CuCl) or Iron (Fe) powder with Ferric chloride (FeCl₃)[2][3]

  • Acetonitrile or Tributylphosphate (co-catalyst/solvent)[2][3]

  • High-pressure reaction kettle

  • Nitrogen gas (N₂)

Procedure:

  • Into a high-pressure reaction kettle, add the catalyst (e.g., cuprous chloride at 1.5-3.5% of the mass of vinyl chloride), co-catalyst/solvent (e.g., acetonitrile at 10-20% of the total mass of reactants), and carbon tetrachloride.[2]

  • Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with nitrogen to 0.1-1 MPa.[5]

  • Introduce vinyl chloride into the reactor. The recommended molar ratio of carbon tetrachloride to vinyl chloride is approximately 1:0.3-0.4.[2]

  • Heat the mixture to 55-85°C and hold for 20-40 minutes with stirring.[5]

  • Increase the temperature to 90-130°C and maintain the reaction for 3-10 hours. The pressure will be in the range of 0.5-1.0 MPa.[2][5]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The crude product can be purified by distillation.

Quantitative Data Summary for Protocol 1

ParameterValueReference
Reactants Carbon Tetrachloride, Vinyl Chloride[2]
Catalyst Cuprous Chloride or Iron/Ferric Chloride[2][3]
Co-catalyst/Solvent Acetonitrile or Tributylphosphate[2][3]
Molar Ratio (CCl₄:Vinyl Chloride) 1 : 0.3-0.4[2]
Temperature 90-130°C[5]
Pressure 0.5-1.0 MPa[2]
Reaction Time 3-10 hours[5]
Yield up to 72%[2]
Purity of Product ~98%[2]
Protocol 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

This protocol describes the elimination of HCl from 1,1,1,3,3-pentachloropropane using a catalyst to form this compound.[3]

Materials:

  • 1,1,1,3,3-Pentachloropropane (from Protocol 1)

  • Ferric chloride (FeCl₃)

  • Reactive distillation column

  • Heating mantle

  • Condenser

  • Collection flask

Procedure:

  • Charge the reactive distillation column with 1,1,1,3,3-pentachloropropane and a catalytic amount of ferric chloride.

  • Heat the mixture to a temperature between 60°C and 160°C.[3]

  • As the reaction proceeds, this compound and hydrogen chloride (HCl) will be formed and distill over.[3]

  • Continuously collect the distillate, which is a mixture of the product and HCl.

  • The collected condensate can be further purified by stripping to remove the dissolved HCl, followed by fractional distillation to isolate the pure this compound.[3]

Quantitative Data Summary for Protocol 2

ParameterValueReference
Reactant 1,1,1,3,3-Pentachloropropane[3]
Catalyst Ferric Chloride (FeCl₃)[3]
Reaction Type Reactive Distillation[3]
Temperature 60-160°C[3]
Products This compound, Hydrogen Chloride[3]
Purification Stripping of HCl, Fractional Distillation[3]

Visualizations

Logical Workflow for the Two-Step Synthesis

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane cluster_step2 Step 2: Dehydrochlorination Reactants1 Carbon Tetrachloride + Vinyl Chloride Reaction1 Radical Addition (90-130°C, 0.5-1.0 MPa) Reactants1->Reaction1 Catalyst1 CuCl or Fe/FeCl₃ Catalyst1->Reaction1 Product1 Crude 1,1,1,3,3-Pentachloropropane Reaction1->Product1 Purification1 Distillation Product1->Purification1 Reactant2 Purified 1,1,1,3,3-Pentachloropropane Purification1->Reactant2 Reaction2 Reactive Distillation (60-160°C) Reactant2->Reaction2 Catalyst2 FeCl₃ Catalyst2->Reaction2 Product2 This compound + HCl Reaction2->Product2 Purification2 Stripping & Distillation Product2->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Chlorinated Hydrocarbons: All chlorinated hydrocarbons, including reactants and products, should be handled in a well-ventilated fume hood. They are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Vinyl Chloride: Vinyl chloride is a flammable and carcinogenic gas. Extreme caution should be exercised when handling it.

  • High-Pressure Reactions: Reactions conducted under pressure should be carried out behind a safety shield.

  • Corrosive Reagents: Hydrogen chloride is a corrosive gas. Appropriate measures should be taken to neutralize it upon its evolution from the reaction.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The two-step synthesis of this compound from carbon tetrachloride and vinyl chloride is a reliable and well-documented method. By carefully controlling the reaction parameters as outlined in these protocols, researchers can achieve good yields and high purity of the desired product. The provided data and workflow diagrams serve as a comprehensive guide for the successful execution of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Synthesis of 1,1,3,3-Tetrachloroprop-1-ene via Dehydrochlorination of Polychlorinated Propanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,1,3,3-tetrachloroprop-1-ene, a valuable intermediate in the production of various specialty chemicals. The primary focus is on the dehydrochlorination of polychlorinated propane precursors, a common and effective synthetic route.

Overview

The synthesis of this compound (C₃H₂Cl₄) is typically achieved through the elimination of hydrogen chloride (HCl) from a more saturated polychlorinated propane molecule. This dehydrochlorination reaction can be induced thermally or catalytically. Key precursors for this synthesis include 1,1,1,3,3-pentachloropropane and 1,1,1,2,3,3-hexachloropropane. The choice of precursor and reaction conditions significantly influences the yield and purity of the desired product.

Synthetic Pathways and Data Summary

Two primary methods for the synthesis of this compound are detailed below. The selection of a specific pathway may depend on the availability of the starting materials, desired scale of production, and required purity of the final product.

Table 1: Summary of Synthetic Protocols for this compound

PrecursorCatalyst/ReagentTemperaturePressureReaction TimeYield of this compoundReference
1,1,1,3,3-PentachloropropaneFerric chloride (FeCl₃)60-160 °C0.05-0.5 atmContinuous (Reactive Distillation)High (not specified)
1,1,1,2,3,3-HexachloropropaneFerric chloride (FeCl₃), Sodium hydroxide (NaOH)130 °CAtmospheric2 hours93.1%

Table 2: Common Byproducts in the Synthesis of this compound

PrecursorByproductNotes
1,1,1,3,3-PentachloropropaneE-1,3,3,3-tetrachloropropene, Z-1,3,3,3-tetrachloropropeneIsomeric impurities.
1,1,1,3,3-PentachloropropaneUnreacted starting material, other chlorinated hydrocarbonsDependent on reaction conditions and purification.
1,1,1,2,3,3-HexachloropropaneOther tetrachloropropene isomers, unreacted starting materialDependent on reaction selectivity.

Experimental Protocols

Protocol 1: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane via Reactive Distillation

This method utilizes a continuous process that combines reaction and separation in a single unit, which can enhance yield and reduce processing time.

Materials:

  • 1,1,1,3,3-Pentachloropropane

  • Ferric chloride (FeCl₃), anhydrous

Equipment:

  • Reactive distillation column

  • Heating mantle

  • Vacuum pump

  • Condenser

  • Collection flask

Procedure:

  • Set up the reactive distillation apparatus. The reaction zone should be charged with 1,1,1,3,3-pentachloropropane.

  • Introduce anhydrous ferric chloride into the reaction zone.

  • Heat the reboiler to maintain a temperature of 60-160 °C.

  • Apply a vacuum to the system to maintain a pressure of 0.05-0.5 atm.

  • The dehydrochlorination reaction will occur in the reaction zone, producing 1,1,3,3-tetrachloropropene and hydrogen chloride (HCl) gas.

  • The more volatile products, 1,1,3,3-tetrachloropropene and HCl, will move up the column and be collected in the condenser and collection flask.

  • Continuously feed 1,1,1,3,3-pentachloropropane into the reaction zone to maintain a steady-state reaction.

  • The product can be further purified by fractional distillation.

Protocol 2: Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane

This protocol describes a batch process using a catalyst and a base to drive the reaction to completion.

Materials:

  • 1,1,1,2,3,3-Hexachloropropane (96.2% purity)

  • Ferric chloride (FeCl₃), anhydrous

  • Sodium hydroxide (NaOH)

  • Water

Equipment:

  • 100-mL three-necked flask

  • Stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Gas trap containing 25 wt% NaOH solution

Procedure:

  • To a 100-mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 58.62 g (0.23 mol) of 1,1,1,2,3,3-hexachloropropane and 0.9 g (0.006 mol) of anhydrous ferric chloride.

  • Connect the top of the condenser to a gas trap containing a 25 wt% sodium hydroxide solution to neutralize the byproduct HCl gas.

  • Begin stirring and heat the mixture to 130 °C.

  • Maintain the reaction at this temperature for 2 hours under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting product mixture contains 1,1,3,3-tetrachloropropene, which can be purified by distillation. The reported yield of the desired product is 93.1%.

Synthesis of Precursor: 1,1,1,3,3-Pentachloropropane

For researchers who need to synthesize the precursor, the following protocol for the radical addition of carbon tetrachloride to vinyl chloride is provided.

Materials:

  • Carbon tetrachloride (CCl₄)

  • Vinyl chloride (CH₂=CHCl)

  • Cuprous chloride (CuCl)

  • Triethanolamine

  • Acetonitrile (solvent)

Equipment:

  • High-pressure reactor

  • Stirrer

  • Heating system

  • Pressure gauge

Procedure:

  • In a high-pressure reactor, combine carbon tetrachloride, vinyl chloride (in a molar ratio of 1:0.3-0.4), acetonitrile (10-20% of the total reaction mass), cuprous chloride (1.5-3.5% of the mass of vinyl chloride), and an equimolar amount of triethanolamine relative to the cuprous chloride.

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to 110-125 °C.

  • The reaction pressure will be in the range of 0.5-1.0 MPa.

  • Maintain these conditions for 5-8 hours.

  • After the reaction period, cool the reactor and carefully vent any unreacted vinyl chloride.

  • The product, 1,1,1,3,3-pentachloropropane, can be isolated and purified by distillation. This method can achieve a yield of up to 72% with a purity of 98%.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow.

Dehydrochlorination_Pathway cluster_precursors Polychlorinated Propane Precursors PCP 1,1,1,3,3-Pentachloropropane TCP This compound PCP->TCP - HCl (FeCl3 catalyst) HCP 1,1,1,2,3,3-Hexachloropropane HCP->TCP - HCl (FeCl3, NaOH)

Caption: Dehydrochlorination pathways to this compound.

Experimental_Workflow Start Select Precursor Reaction Dehydrochlorination Reaction (Catalyst/Base, Heat) Start->Reaction Separation Separation/Purification (Distillation) Reaction->Separation Analysis Product Analysis (GC, NMR) Separation->Analysis Product This compound Analysis->Product

Caption: General experimental workflow for synthesis.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetrachloroprop-1-ene is a highly functionalized C3 building block with significant potential in organic synthesis. Its electron-deficient double bond and multiple chlorine atoms make it a versatile substrate for nucleophilic substitution reactions, leading to the formation of a variety of acyclic and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, with a focus on its application in the synthesis of substituted pyrazoles, a common scaffold in drug discovery.

Introduction

This compound (C₃H₂Cl₄) is a chlorinated alkene featuring a three-carbon backbone with two chlorine atoms at the C-1 and C-3 positions and a double bond between C-1 and C-2.[1] This arrangement of functional groups imparts significant reactivity towards nucleophiles. The chlorine atoms at both the vinylic (C-1) and allylic (C-3) positions are susceptible to displacement, allowing for a range of chemical transformations.

The primary application of this compound in synthetic organic chemistry is as a 1,3-dielectrophile. This reactivity is particularly useful in cyclocondensation reactions with binucleophiles to construct heterocyclic ring systems. One of the most significant applications in this context is the synthesis of substituted pyrazoles through reaction with hydrazine derivatives. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug development.

This document outlines the general principles of nucleophilic substitution on this compound and provides a detailed protocol for a representative reaction: the synthesis of a 5-chloro-3-methyl-1-phenylpyrazole derivative.

Reaction with N-Nucleophiles: Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives proceeds via a cyclocondensation pathway to yield substituted pyrazoles. The reaction mechanism is proposed to involve initial nucleophilic attack by one of the nitrogen atoms of the hydrazine at the C-3 position, followed by an intramolecular cyclization and subsequent elimination of hydrogen chloride to afford the aromatic pyrazole ring.

reaction_pathway TCP This compound Intermediate Intermediate Adduct TCP->Intermediate Nucleophilic Attack Hydrazine Phenylhydrazine Hydrazine->Intermediate Pyrazole 5-Chloro-3-methyl-1-phenylpyrazole Intermediate->Pyrazole Cyclization & Elimination

Caption: Proposed reaction pathway for the synthesis of a substituted pyrazole from this compound and phenylhydrazine.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole

This protocol describes a general procedure for the synthesis of a substituted pyrazole from this compound and phenylhydrazine.

Materials:

  • This compound (95% purity)

  • Phenylhydrazine

  • Ethanol (absolute)

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound (1.80 g, 10.0 mmol) in absolute ethanol (20 mL).

  • In a separate beaker, prepare a solution of phenylhydrazine (1.08 g, 10.0 mmol) and triethylamine (2.02 g, 20.0 mmol) in absolute ethanol (10 mL).

  • Transfer the phenylhydrazine/triethylamine solution to a dropping funnel and add it dropwise to the stirred solution of this compound at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (50 mL) and 1 M hydrochloric acid (30 mL). Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-chloro-3-methyl-1-phenylpyrazole.

Safety Precautions: this compound is a toxic and irritant compound. Phenylhydrazine is also toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 5-chloro-3-methyl-1-phenylpyrazole.

ParameterValue
Reactants
This compound1.80 g (10.0 mmol)
Phenylhydrazine1.08 g (10.0 mmol)
Triethylamine2.02 g (20.0 mmol)
Solvent
Ethanol30 mL
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Time4 hours
Product
5-Chloro-3-methyl-1-phenylpyrazole
Theoretical Yield2.07 g
Expected Yield65-75%
AppearanceOff-white to pale yellow solid
Melting PointTo be determined

Reactions with O- and S-Nucleophiles

While less documented for this compound specifically, reactions with oxygen and sulfur nucleophiles are anticipated based on the reactivity of similar polychlorinated alkenes. These reactions can lead to the formation of substituted ethers, thioethers, and corresponding heterocyclic systems.

Generalized Protocol for Reaction with Alkoxides

This generalized protocol outlines the expected reaction with an alkoxide, such as sodium ethoxide.

Procedure Outline:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., ethanol for sodium ethoxide).

  • Add a solution of the sodium alkoxide in the corresponding alcohol dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified period, monitoring by TLC.

  • Work-up would typically involve quenching with water, extraction with an organic solvent, washing, drying, and purification by chromatography or distillation.

Generalized Protocol for Reaction with Thiolates

This generalized protocol outlines the expected reaction with a thiolate, such as sodium thiophenoxide.

Procedure Outline:

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add the sodium thiolate portion-wise or as a solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • The work-up procedure would be similar to that for the alkoxide reaction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of products from the nucleophilic substitution reactions of this compound.

workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Weigh Reactants (this compound, Nucleophile, Base) Dissolve 2. Dissolve in Solvent Reactants->Dissolve Reaction 3. Mix and Heat under Reflux Dissolve->Reaction Evaporation 4. Solvent Evaporation Reaction->Evaporation Extraction 5. Extraction with Organic Solvent Evaporation->Extraction Washing 6. Wash with Aqueous Solutions Extraction->Washing Drying 7. Dry with Anhydrous Salt Washing->Drying Purification 8. Column Chromatography Drying->Purification Analysis 9. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for nucleophilic substitution reactions of this compound.

Applications in Drug Development

The ability to synthesize substituted pyrazoles from this compound is of significant interest to the pharmaceutical industry. The pyrazole core is a privileged scaffold found in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory agents (e.g., Celecoxib), anti-cancer drugs, and central nervous system agents. The methodology described herein provides a potential route to novel pyrazole derivatives that can be further elaborated to generate libraries of compounds for drug discovery screening programs.

Conclusion

This compound is a reactive and versatile building block for organic synthesis. Its nucleophilic substitution reactions, particularly with binucleophiles like hydrazines, offer a valuable pathway for the construction of medicinally relevant heterocyclic compounds such as substituted pyrazoles. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthetic utility of this compound in their own research and development endeavors. Further investigation into the scope of nucleophiles and the optimization of reaction conditions is warranted to fully exploit the synthetic potential of this compound.

References

Application Notes and Protocols for 1,1,3,3-Tetrachloroprop-1-ene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloroprop-1-ene is a chlorinated alkene with significant potential as a building block in organic synthesis.[1] Its electron-deficient double bond, resulting from the presence of four electron-withdrawing chlorine atoms, makes it a promising candidate for various cycloaddition reactions. While its primary documented application lies in the synthesis of hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), its reactivity profile suggests utility in [4+2], [3+2], and [2+2] cycloaddition reactions for the construction of complex chlorinated cyclic systems.[1][2] Such structures are of interest in medicinal chemistry and materials science due to the unique properties conferred by the chlorine atoms.

These application notes provide a theoretical framework and predictive protocols for the use of this compound in key cycloaddition reactions, based on the established reactivity of analogous electron-deficient alkenes. The provided protocols are intended as a starting point for experimental investigation.

Predicted Reactivity in Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound dictates its role in cycloaddition reactions. It is expected to act as an electrophilic component, reacting readily with electron-rich partners.

  • [4+2] Cycloaddition (Diels-Alder Reaction): this compound is predicted to be a reactive dienophile in Diels-Alder reactions, reacting with electron-rich dienes to form substituted cyclohexene rings. The resulting adducts would feature a dichlorinated stereocenter and a dichloromethylene group, offering unique scaffolds for further synthetic elaboration.

  • [3+2] Cycloaddition (Dipolar Cycloaddition): In reactions with 1,3-dipoles such as azides, nitrones, and nitrile oxides, this compound is expected to act as the dipolarophile. These reactions would lead to the formation of five-membered heterocyclic rings containing chlorine substituents, which are valuable motifs in drug discovery.

  • [2+2] Cycloaddition: The [2+2] cycloaddition of this compound with electron-rich alkenes is likely to require photochemical activation to overcome the thermal barrier for the formation of a cyclobutane ring. This approach would yield highly strained, polychlorinated four-membered rings.

Application Note 1: [4+2] Cycloaddition for the Synthesis of Polychlorinated Cyclohexenes

Objective

To synthesize novel polychlorinated cyclohexene derivatives via a Diels-Alder reaction using this compound as the dienophile. These products can serve as intermediates for the synthesis of agrochemicals, flame retardants, or pharmaceuticals.

Proposed Reaction

Caption: Proposed Diels-Alder reaction workflow.

Experimental Protocol: Synthesis of 1,1,4-trichloro-4-(chloromethyl)-3-methylcyclohex-1-ene
  • Materials:

    • This compound (1.0 eq)

    • Isoprene (1.2 eq)

    • Toluene (solvent)

    • Hydroquinone (inhibitor)

  • Procedure:

    • To a sealed pressure tube, add this compound, isoprene, a catalytic amount of hydroquinone, and toluene.

    • Seal the tube and heat the reaction mixture at 110-130 °C for 24-48 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Predicted Quantitative Data
DieneDienophileProductPredicted Yield (%)Predicted Regioselectivity
IsopreneThis compound1,1,4-trichloro-4-(chloromethyl)-3-methylcyclohex-1-ene60-80Major "para" isomer
CyclopentadieneThis compound5,5,6-trichloro-6-(chloromethyl)bicyclo[2.2.1]hept-2-ene70-90Predominantly endo

Application Note 2: [3+2] Dipolar Cycloaddition for the Synthesis of Chlorinated Heterocycles

Objective

To synthesize novel chlorinated five-membered heterocycles through the [3+2] cycloaddition of this compound with various 1,3-dipoles. These compounds are of interest for their potential biological activities.

Proposed Reaction Workflow

cluster_0 [3+2] Cycloaddition Dipole 1,3-Dipole (e.g., Azide, Nitrone) Adduct Chlorinated Heterocycle Dipole->Adduct Dipolarophile This compound Dipolarophile->Adduct

Caption: General workflow for [3+2] cycloaddition.

Experimental Protocol: Synthesis of a Dichlorinated Triazoline
  • Materials:

    • This compound (1.0 eq)

    • Benzyl azide (1.1 eq)

    • Toluene or THF (solvent)

  • Procedure:

    • Dissolve this compound in toluene in a round-bottom flask.

    • Add benzyl azide to the solution.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the solvent in vacuo.

    • Purify the resulting triazoline derivative by recrystallization or column chromatography.

Predicted Quantitative Data
1,3-DipoleDipolarophileProduct TypePredicted Yield (%)
Benzyl AzideThis compoundDichlorinated Triazoline65-85
N-Benzyl-C-phenylnitroneThis compoundDichlorinated Isoxazolidine55-75

Application Note 3: Photochemical [2+2] Cycloaddition for the Synthesis of Polychlorinated Cyclobutanes

Objective

To synthesize highly functionalized and strained polychlorinated cyclobutane rings via a photochemical [2+2] cycloaddition. These compounds can be valuable intermediates in the synthesis of complex molecules.

Proposed Experimental Workflow

A Reactant Mixture (Alkene + TCP) B Photoreactor (UV light, λ > 200 nm) A->B C [2+2] Cycloaddition B->C D Purification (Chromatography) C->D E Polychlorinated Cyclobutane D->E

Caption: Workflow for photochemical [2+2] cycloaddition.

Experimental Protocol: Synthesis of a Tetrachlorocyclobutane Derivative
  • Materials:

    • This compound (1.0 eq)

    • Styrene (2.0 eq, as reactant and solvent)

    • Acetone (photosensitizer, optional)

  • Procedure:

    • In a quartz reaction vessel, dissolve this compound in an excess of styrene.

    • If required, add a photosensitizer like acetone.

    • Degas the solution with nitrogen or argon for 15-20 minutes.

    • Irradiate the mixture with a high-pressure mercury lamp (λ > 200 nm) at room temperature.

    • Monitor the reaction by GC.

    • After completion, remove the excess styrene and solvent under reduced pressure.

    • Purify the crude product by column chromatography to isolate the cyclobutane adducts.

Predicted Quantitative Data
AlkenePhotosensitizerProduct TypePredicted Yield (%)Predicted Diastereoselectivity
StyreneAcetoneTetrachlorinated Phenylcyclobutane40-60Mixture of isomers
CyclohexeneNoneTetrachlorinated Bicyclo[4.2.0]octane35-55Mixture of isomers

Safety Precautions

This compound is a toxic and irritating compound.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. Photochemical reactions should be conducted in appropriate, shielded reactors.

Conclusion

While experimental data on the use of this compound in cycloaddition reactions is limited in the current literature, its electronic properties strongly suggest its utility as a versatile building block for the synthesis of complex chlorinated cyclic molecules. The protocols and data presented here are predictive and intended to serve as a guide for future research in this area. Experimental validation and optimization are necessary to fully realize the synthetic potential of this compound in cycloaddition chemistry.

References

Application Notes and Protocols for the Synthesis of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,1,3,3-tetrachloroprop-1-ene. The synthesis is a two-step process commencing with the Kharasch addition reaction to form 1,1,1,3,3-pentachloropropane, followed by the dehydrochlorination of this intermediate to yield the desired product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a chlorinated alkene of significant interest as a chemical intermediate. A primary and environmentally relevant application is its use as a precursor in the manufacture of hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), which are being developed as replacements for ozone-depleting refrigerants.[1] The synthesis protocol outlined herein describes a reliable method for its laboratory-scale preparation.

Overall Reaction Scheme

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane (Kharasch Addition)

Step 2: Synthesis of this compound (Dehydrochlorination)

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
Vinyl ChlorideC2H3Cl62.5075-01-4Gaseous, handle with care in a closed system.
Carbon TetrachlorideCCl4153.8256-23-5Toxic and ozone-depleting.
Iron PowderFe55.857439-89-6Catalyst.
Tributylphosphate(C4H9)3PO4266.31126-73-8Organophosphate promoter.
1,1,1,3,3-PentachloropropaneC3H3Cl5216.3215110-03-9Intermediate.
Ferric ChlorideFeCl3162.207705-08-0Catalyst for dehydrochlorination.
Sodium HydroxideNaOH40.001310-73-2For neutralization/alternative dehydrochlorination.
WaterH2O18.027732-18-5
Table 2: Reaction Conditions and Yields
StepReactionTemperature (°C)Pressure (atm)Catalyst/PromoterTypical Yield
1Kharasch Addition80 - 125>1 (autogenous)Fe powder, TributylphosphateHigh
2Dehydrochlorination60 - 1600.05 - 0.5Ferric Chloride>90%

Experimental Protocols

Safety Precautions
  • General: All manipulations should be carried out in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Vinyl Chloride: This is a flammable and carcinogenic gas. It should be handled in a closed system with appropriate monitoring.

  • Carbon Tetrachloride: This is a toxic and environmentally hazardous substance. Avoid inhalation and skin contact.

  • This compound: Harmful if swallowed, in contact with skin, and if inhaled. Causes serious eye irritation.[2][3]

  • Handling: The reaction involves corrosive and volatile substances. Ensure all glassware is properly secured and checked for defects.

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane
  • Reactor Setup: To a pressure-rated reaction vessel equipped with a magnetic stirrer, gas inlet, and thermocouple, add carbon tetrachloride, iron powder, and tributylphosphate.[4]

  • Reaction Initiation: Seal the vessel and purge with an inert gas (e.g., nitrogen). Introduce vinyl chloride gas into the reactor.

  • Reaction Conditions: Heat the mixture to a temperature between 80°C and 125°C.[4] The pressure will be autogenous.

  • Monitoring: Monitor the reaction progress by observing the uptake of vinyl chloride.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess vinyl chloride. The crude 1,1,1,3,3-pentachloropropane can be purified by distillation.

Step 2: Synthesis of this compound
  • Reactor Setup: In a round-bottom flask equipped with a distillation apparatus, place the purified 1,1,1,3,3-pentachloropropane from Step 1.

  • Catalyst Addition: Add a catalytic amount of ferric chloride to the flask.

  • Dehydrochlorination: Heat the mixture to a temperature between 60°C and 160°C under reduced pressure (0.05 - 0.5 atm).[4]

  • Product Collection: The this compound product will distill over along with hydrogen chloride. The product can be collected in a cooled receiving flask.

  • Purification: The collected distillate can be further purified by fractional distillation to remove any remaining impurities.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane cluster_step2 Step 2: Dehydrochlorination reactants1 Vinyl Chloride + Carbon Tetrachloride reaction1 Kharasch Addition (80-125°C, >1 atm) reactants1->reaction1 catalyst1 Fe Powder + Tributylphosphate catalyst1->reaction1 intermediate Crude 1,1,1,3,3-Pentachloropropane reaction1->intermediate purification1 Distillation intermediate->purification1 reaction2 Dehydrochlorination (60-160°C, 0.05-0.5 atm) purification1->reaction2 Purified Intermediate catalyst2 Ferric Chloride catalyst2->reaction2 product_crude Crude this compound reaction2->product_crude purification2 Fractional Distillation product_crude->purification2 final_product Purified this compound purification2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Discussion

The described two-step synthesis provides a robust method for the preparation of this compound. The initial Kharasch addition is a well-established reaction for the formation of carbon-carbon bonds via a free-radical mechanism. The subsequent dehydrochlorination is efficiently catalyzed by ferric chloride under reduced pressure, which facilitates the removal of the HCl byproduct and drives the reaction to completion. The purity of the final product is typically high after fractional distillation, and its identity can be confirmed by standard analytical techniques such as NMR spectroscopy.

References

Catalytic Routes to 1,1,3,3-Tetrachloroprop-1-ene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and comparative data on the catalytic synthesis of 1,1,3,3-tetrachloroprop-1-ene, a key intermediate in the production of next-generation refrigerants and specialty polymers. The information is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, offering a comprehensive overview of prevalent catalytic methodologies.

Introduction

This compound is a valuable chlorinated alkene primarily utilized as a precursor in the synthesis of hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), which are increasingly important as environmentally friendlier alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs)[1]. The efficient and selective synthesis of this compound is therefore of significant industrial interest. This document outlines the primary catalytic methods for its production, focusing on reaction conditions, catalyst systems, and experimental procedures.

Primary Synthetic Pathways

The two main catalytic routes for the synthesis of this compound are:

  • Dehydrochlorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa): This is a widely employed method where a molecule of hydrogen chloride (HCl) is eliminated from the pentachloropropane precursor.

  • Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane: This pathway also involves the removal of HCl to form the desired tetrachloropropene.

This note will primarily focus on the dehydrochlorination of 1,1,1,3,3-pentachloropropane, as it is a well-documented and common industrial practice.

Catalytic Systems and Quantitative Data

The choice of catalyst and reaction conditions plays a crucial role in the yield and selectivity of the this compound synthesis. Ferric chloride (FeCl₃) is a commonly used and effective catalyst for the dehydrochlorination reaction[1]. The following tables summarize the quantitative data for the key steps in the synthesis process.

Table 1: Synthesis of 1,1,1,3,3-Pentachloropropane (Precursor)

ParameterValueReference
Reactants Carbon tetrachloride, Vinyl chloride[2]
Catalyst System Organophosphate solvent (e.g., tributylphosphate), Iron metal, Ferric chloride[2]
Reaction Temperature 80°C to 125°C[2]
Yield 72%[3]
Purity of Product 98%[3]

Table 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

ParameterValueReference
Reactant 1,1,1,3,3-Pentachloropropane[1][2]
Catalyst Ferric chloride (FeCl₃)[1]
Catalyst Concentration At least 30-100 ppm[1][2]
Reaction Temperature 60°C to 160°C[2]
Reaction Technology Reactive Distillation[1][2]

Table 3: Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane

ParameterValueReference
Reactant 1,1,1,2,3,3-Hexachloropropane[4]
Catalyst System Iron(III) chloride, Sodium hydroxide (in water)[4]
Reaction Temperature 130°C[4]
Reaction Time 2 hours[4]
Yield 93.1%[4]

Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane

Objective: To synthesize the precursor 1,1,1,3,3-pentachloropropane from carbon tetrachloride and vinyl chloride.

Materials:

  • Carbon tetrachloride

  • Vinyl chloride

  • Tributylphosphate (or other suitable organophosphate solvent)

  • Iron powder

  • Ferric chloride

  • Reaction vessel equipped for pressure reactions

Procedure:

  • Charge the reaction vessel with carbon tetrachloride, iron powder, and the organophosphate solvent[2].

  • Introduce vinyl chloride into the reactor[2].

  • Heat the reaction mixture to a temperature between 80°C and 125°C[2].

  • Maintain the reaction under sufficient pressure to keep the reactants in the liquid phase.

  • After the reaction is complete, the crude product containing 1,1,1,3,3-pentachloropropane can be purified by distillation[2].

Protocol 2: Catalytic Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

Objective: To synthesize this compound via dehydrochlorination.

Materials:

  • Purified 1,1,1,3,3-pentachloropropane

  • Anhydrous Ferric chloride (FeCl₃)

  • Reactive distillation column

Procedure:

  • Introduce the purified 1,1,1,3,3-pentachloropropane stream into a reactive distillation column[2].

  • Introduce a catalytic amount of ferric chloride (at least 30-100 ppm based on the weight of the reaction mixture) into the column[1][2].

  • Operate the reactive distillation column at a temperature between 60°C and 160°C and under a partial vacuum[2].

  • The this compound product and hydrogen chloride are continuously removed from the reaction mixture as they are formed, shifting the equilibrium towards the products and enhancing the yield[1].

  • The collected distillate can be further purified by additional distillation steps to achieve the desired product purity[2].

Visualization of Workflow and Catalytic Relationships

To better illustrate the experimental process and the interplay between different synthetic strategies, the following diagrams are provided.

experimental_workflow cluster_precursor Precursor Synthesis cluster_dehydrochlorination Dehydrochlorination Reactants Carbon Tetrachloride + Vinyl Chloride Reactor Pressurized Reactor (80-125°C) Reactants->Reactor Catalyst_System Fe / FeCl3 + Tributylphosphate Catalyst_System->Reactor Purification_1 Distillation Reactor->Purification_1 Pentachloropropane 1,1,1,3,3-Pentachloropropane Purification_1->Pentachloropropane Reactive_Distillation Reactive Distillation (60-160°C) Pentachloropropane->Reactive_Distillation Catalyst_FeCl3 FeCl3 Catalyst Catalyst_FeCl3->Reactive_Distillation Purification_2 Final Distillation Reactive_Distillation->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Generalized experimental workflow for the synthesis of this compound.

logical_relationships cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates C2H4 Ethylene CCl4 Carbon Tetrachloride PCP 1,1,1,3,3-Pentachloropropane CCl4->PCP VCl Vinyl Chloride VCl->PCP Final_Product This compound PCP->Final_Product  Dehydrochlorination  (FeCl3 catalyst) HCP 1,1,1,2,3,3-Hexachloropropane HCP->Final_Product  Dehydrochlorination  (FeCl3 / NaOH)

Caption: Logical relationships between starting materials, intermediates, and the final product.

Conclusion

The catalytic dehydrochlorination of chlorinated propanes, particularly 1,1,1,3,3-pentachloropropane, using ferric chloride is a robust and scalable method for the synthesis of this compound. The use of reactive distillation is a key process intensification strategy that can significantly improve reaction efficiency. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate. Further research into novel catalytic systems, including photocatalysis, may offer more sustainable and environmentally benign synthetic routes in the future[1].

References

Applications of 1,1,3,3-Tetrachloroprop-1-ene in Polymer Chemistry: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloroprop-1-ene, a chlorinated alkene with the chemical formula C₃H₂Cl₄, is a versatile chemical intermediate. While its primary application lies in the synthesis of next-generation refrigerants, specifically hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), its potential utility in polymer chemistry has been noted, particularly for imparting flame retardant properties to materials.[1] This document explores the currently available information on the applications of this compound in the field of polymer chemistry.

Theoretical Applications in Polymer Science

The structure of this compound, featuring a reactive carbon-carbon double bond and a high chlorine content, suggests its potential as a monomer or comonomer in polymerization reactions.[1] The incorporation of chlorine atoms into a polymer backbone is a well-known strategy for enhancing flame retardancy. The high chlorine content of this compound could theoretically make it an effective comonomer for producing flame-retardant polymers.

Logical Relationship: From Monomer to Flame-Retardant Polymer

G Monomer This compound (High Chlorine Content) Polymerization Polymerization (Homopolymerization or Copolymerization) Monomer->Polymerization Polymer Polymer Backbone with Incorporated Chlorine Polymerization->Polymer Property Enhanced Flame Retardancy Polymer->Property

Caption: The theoretical pathway from this compound monomer to a polymer with enhanced flame retardancy.

Current State of Research

Despite the theoretical potential, a comprehensive review of publicly available scientific literature and patents reveals a significant gap in documented research on the polymerization of this compound. Searches for homopolymers, copolymers, and specific polymerization protocols for this compound have not yielded detailed experimental procedures or quantitative data on the resulting polymer properties.

Data Presentation

Due to the lack of specific quantitative data in the reviewed literature, a comparative table of polymer properties cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the polymerization of this compound are not available in the current body of scientific literature. General polymerization techniques such as radical, anionic, and cationic polymerization are well-documented for various alkenes, but specific conditions and catalyst systems for this compound have not been described.

Hypothetical Experimental Workflow for Polymerization Screening

For researchers interested in exploring the polymerization of this compound, a general screening workflow could be proposed. This would involve systematically varying polymerization methods, initiators, solvents, temperatures, and monomer concentrations.

G start Start: Define Polymerization Screening Objectives monomer Prepare this compound and Comonomers (if any) start->monomer method Select Polymerization Method (Radical, Anionic, Cationic) monomer->method radical Radical Polymerization: Vary Initiator, Temperature, Solvent method->radical Radical anionic Anionic Polymerization: Vary Initiator, Temperature, Solvent method->anionic Anionic cationic Cationic Polymerization: Vary Initiator, Temperature, Solvent method->cationic Cationic reaction Conduct Polymerization Reactions radical->reaction anionic->reaction cationic->reaction analysis Characterize Products: (NMR, GPC, TGA, DSC, Flame Test) reaction->analysis end End: Evaluate Results and Optimize Conditions analysis->end

Caption: A generalized workflow for screening the polymerization potential of this compound.

Conclusion

While this compound holds theoretical promise as a monomer for creating specialty polymers with flame-retardant properties, there is a notable absence of specific research and data to support this application in the current scientific and patent literature. The primary documented use of this compound remains as an intermediate in the synthesis of fluorinated molecules for the refrigerant industry. Further research would be necessary to establish viable polymerization protocols and to characterize the properties of any resulting polymers. Professionals in drug development should be aware that while chlorinated compounds are utilized in various applications, the direct polymerization of this compound for biomedical applications is not a currently explored area.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3,3-tetrachloroprop-1-ene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Issue 1: Presence of Isomeric Impurities in the Final Product

Question: My final product shows the presence of significant isomeric impurities, such as E/Z-1,3,3,3-tetrachloropropene, in the GC-MS analysis. What could be the cause and how can I minimize their formation?

Answer: The formation of tetrachloropropene isomers is a common issue, particularly in syntheses involving the dehydrochlorination of 1,1,1,3,3-pentachloropropane.

Potential Causes:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the selectivity of the dehydrochlorination reaction. Certain conditions may favor the formation of the thermodynamically more stable isomers over the desired this compound.

  • Catalyst: The type and concentration of the catalyst, such as ferric chloride (FeCl₃), can affect the isomerization of the double bond.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may increase the kinetic product (this compound) over the thermodynamic products (E/Z-1,3,3,3-tetrachloropropene).

  • Screen Different Bases and Solvents: The polarity of the solvent and the strength of the base can alter the reaction pathway. Experiment with a range of conditions to find the optimal combination for maximizing the yield of the desired isomer.

  • Catalyst Concentration: Carefully control the amount of catalyst used. Too much catalyst can promote unwanted isomerization.

  • Purification: If isomeric impurities are still present, fractional distillation under reduced pressure is often the most effective method for separation due to the slight differences in their boiling points.

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My reaction mixture contains a significant amount of unreacted starting material (e.g., 1,1,1,3,3-pentachloropropane or 1,1,1,2,3,3-hexachloropropane). How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent challenge in organic synthesis. Several factors can contribute to this issue.

Potential Causes:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Low Reaction Temperature: The activation energy for the dehydrochlorination reaction may not be reached at the current temperature.

  • Inefficient Mixing: Poor mixing can lead to localized areas of low reagent concentration, hindering the reaction rate.

  • Deactivated Catalyst: The catalyst may have lost its activity due to the presence of moisture or other inhibitors.

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction progress using techniques like GC or TLC and continue the reaction until the starting material is consumed.

  • Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of side products.

  • Improve Agitation: Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Use Fresh or Activated Catalyst: Ensure the catalyst is anhydrous and active.

Issue 3: Formation of Over-chlorinated or Under-chlorinated Byproducts

Question: I am observing byproducts with more or fewer chlorine atoms than the target molecule, such as pentachloropropanes or trichloropropenes. What is causing this and how can it be prevented?

Answer: The presence of these byproducts indicates a lack of control over the chlorination or dehydrochlorination steps.

Potential Causes:

  • Incorrect Stoichiometry: An excess or deficit of the chlorinating or dehydrochlorinating agent can lead to over- or under-reaction.

  • Reaction Temperature: High temperatures can sometimes favor further chlorination or decomposition reactions.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unexpected byproducts.

Troubleshooting Steps:

  • Precise Stoichiometry: Carefully control the molar ratios of the reactants.

  • Temperature Control: Maintain the optimal reaction temperature to favor the desired reaction pathway.

  • Purify Starting Materials: Ensure the purity of the starting materials before use. For instance, the purification of the precursor 1,1,1,3,3-pentachloropropane is a critical step to avoid carry-over of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities include:

  • Isomers: E-1,3,3,3-Tetrachloropropene and Z-1,3,3,3-Tetrachloropropene.

  • Unreacted Starting Materials: Such as 1,1,1,3,3-pentachloropropane or 1,1,1,2,3,3-hexachloropropane.

  • Other Chlorinated Hydrocarbons: Including various pentachloropropanes and trichloropropenes.

  • Chlorinated Butanes: These can be particularly undesirable impurities.

Q2: What is a typical purity for synthesized this compound?

A2: A synthesis route starting from 1,1,1,2,3,3-hexachloropropane has been reported to yield 1,1,3,3-tetrachloropropene with a purity of over 93%, with approximately 5.6% of other impurities.[1]

Q3: How can I analyze the purity and identify the impurities in my sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like this compound and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of the main product and major impurities.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, chlorination reactions can be hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorine gas is toxic and corrosive. Dehydrochlorination reactions often generate hydrogen chloride (HCl) gas, which is also corrosive and requires proper scrubbing.

Quantitative Data on Impurities

The following table summarizes common impurities and their typical context of formation. Quantitative data is often dependent on the specific reaction conditions and is not always readily available in the literature.

Impurity/ByproductChemical FormulaTypical Context of Formation
E-1,3,3,3-TetrachloropropeneC₃H₂Cl₄Isomerization during dehydrochlorination of 1,1,1,3,3-pentachloropropane.
Z-1,3,3,3-TetrachloropropeneC₃H₂Cl₄Isomerization during dehydrochlorination of 1,1,1,3,3-pentachloropropane.
1,1,1,3,3-PentachloropropaneC₃H₃Cl₅Incomplete dehydrochlorination reaction.
1,1,1,2,3,3-HexachloropropaneC₃H₂Cl₆Unreacted starting material or byproduct from over-chlorination.
Trichloropropene IsomersC₃H₃Cl₃Incomplete chlorination or side reactions.
Chlorinated ButanesC₄HₓClᵧUndesirable side products from impurities in starting materials or catalyst-induced reactions.

Experimental Protocols

While specific, detailed experimental protocols are often proprietary, the following provides a general methodology for the synthesis of this compound via dehydrochlorination of 1,1,1,3,3-pentachloropropane based on principles described in the literature.

Synthesis of this compound from 1,1,1,3,3-Pentachloropropane

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel. The setup should be placed in a heating mantle and located in a fume hood.

  • Reagents: Purified 1,1,1,3,3-pentachloropropane is charged into the reaction flask along with a suitable solvent and a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Reaction: A solution of a base (e.g., sodium hydroxide in water or an organic base) is added dropwise to the stirred reaction mixture. The reaction temperature is maintained at a specific point, often between 50-100°C.

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to isolate the this compound from unreacted starting materials and isomeric byproducts.

Visualizations

Troubleshooting Workflow for Impurity Identification and Removal

TroubleshootingWorkflow Start Start: Impurity Detected in Final Product Analysis Analyze Impurity Profile (GC-MS, NMR) Start->Analysis Isomers Isomeric Impurities (e.g., E/Z-1,3,3,3-TCP) Analysis->Isomers StartingMaterial Unreacted Starting Material Analysis->StartingMaterial OtherChlorinated Other Chlorinated Byproducts Analysis->OtherChlorinated OptimizeConditions Optimize Reaction Conditions (Temp, Base, Solvent) Isomers->OptimizeConditions Yes IncreaseTimeTemp Increase Reaction Time/Temperature StartingMaterial->IncreaseTimeTemp Yes ControlStoichiometry Control Reactant Stoichiometry OtherChlorinated->ControlStoichiometry Yes FractionalDistillation Purify by Fractional Distillation OptimizeConditions->FractionalDistillation End End: Pure Product FractionalDistillation->End CheckCatalyst Check Catalyst Activity IncreaseTimeTemp->CheckCatalyst CheckCatalyst->End PurifyReagents Purify Starting Materials ControlStoichiometry->PurifyReagents PurifyReagents->End

Caption: Troubleshooting workflow for identifying and mitigating impurities in this compound synthesis.

References

identifying and removing byproducts from 1,1,3,3-Tetrachloroprop-1-ene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,3,3-tetrachloroprop-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthesis methods include the dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) and the catalytic chlorination of propene followed by dehydrochlorination.[1] The choice of method often depends on the available starting materials and desired scale of the reaction.

Q2: What are the typical byproducts observed in this compound synthesis?

A2: Common byproducts include structural isomers such as 1,1,2,3-tetrachloropropene, unreacted starting materials, and other chlorinated hydrocarbons.[1] In the dehydrochlorination of 1,1,1,3,3-pentachloropropane, a mixture of tetrachloropropene isomers can be formed.[1]

Q3: Which analytical techniques are recommended for identifying byproducts in my reaction mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds like this compound and its byproducts based on their mass-to-charge ratio and fragmentation patterns.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the main product and any impurities.[1]

Q4: How can I improve the selectivity of my reaction to favor the formation of this compound?

A4: Reaction selectivity can be enhanced by carefully controlling parameters such as the choice of catalyst, solvent, temperature, and reaction technology.[1] For instance, in the dehydrochlorination of 1,1,1,3,3-pentachloropropane, using a suitable base and solvent system is critical.[1]

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using GC-MS to ensure all starting material is consumed.[1]
Formation of side productsOptimize reaction conditions (temperature, catalyst concentration) to minimize the formation of unwanted byproducts.[1]
Product loss during workupEmploy efficient extraction and distillation techniques to maximize product recovery. Reactive distillation is a particularly effective method for continuously removing the product from the reaction mixture, which can shift the equilibrium to favor product formation.[1]

Problem 2: Presence of persistent impurities after initial purification.

Possible Cause Suggested Solution
Isomeric byproducts with similar boiling pointsFractional distillation under reduced pressure may be necessary to separate isomers with close boiling points.
Unreacted starting materialsIf starting materials persist, consider adjusting the stoichiometry of the reactants or increasing the reaction time.
Formation of azeotropesInvestigate the potential for azeotrope formation with byproducts or solvents and consider alternative purification methods such as extractive distillation or chromatography.

Experimental Protocols

Protocol 1: Identification of Byproducts using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject a 1 µL sample into the GC-MS instrument.

  • Gas Chromatography: Utilize a capillary column (e.g., a non-polar or mid-polarity column like a TG-5) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.[1] A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature to elute all components.

  • Mass Spectrometry: As components elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Data Analysis: Identify the peaks in the chromatogram corresponding to this compound and any byproducts by comparing their retention times and mass spectra to known standards or spectral libraries.

Protocol 2: Purification via Reactive Distillation

  • Apparatus Setup: Assemble a reactive distillation column equipped with a reboiler, condenser, and collection flasks. The catalyst (e.g., ferric chloride) is typically introduced into the column.[1]

  • Reaction Initiation: Feed the starting material (e.g., 1,1,1,3,3-pentachloropropane) continuously into the reactive distillation system.[2]

  • Reaction and Separation: The dehydrochlorination reaction occurs within the column. The lower-boiling products, this compound and hydrogen chloride, are vaporized and move up the column.[1][2]

  • Product Collection: The product vapors are condensed and collected as a distillate. This continuous removal of products shifts the reaction equilibrium towards product formation and minimizes side reactions.[1][2]

  • Parameter Control: Maintain the reaction temperature between 60°C and 160°C.[1][2] The continuous process involves simultaneous feeding of reactants and removal of products.[2]

Visualizations

Byproduct_Formation_Pathway 1,1,1,3,3-Pentachloropropane 1,1,1,3,3-Pentachloropropane This compound This compound 1,1,1,3,3-Pentachloropropane->this compound Dehydrochlorination (Desired Reaction) Isomeric Byproducts Isomeric Byproducts 1,1,1,3,3-Pentachloropropane->Isomeric Byproducts Side Reaction Other Chlorinated Hydrocarbons Other Chlorinated Hydrocarbons This compound->Other Chlorinated Hydrocarbons Further Reactions

Caption: Byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_optimization Optimization cluster_purification Purification Low_Yield Low Yield of this compound? Analyze_Mixture Analyze reaction mixture using GC-MS Low_Yield->Analyze_Mixture Yes Byproducts_Present Significant byproducts present? Analyze_Mixture->Byproducts_Present Optimize_Conditions Optimize reaction conditions (temp, catalyst) Byproducts_Present->Optimize_Conditions Yes Fractional_Distillation Perform fractional distillation Byproducts_Present->Fractional_Distillation No, but impure Implement_Reactive_Distillation Implement reactive distillation Optimize_Conditions->Implement_Reactive_Distillation

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

optimizing reaction conditions for high yield of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1,1,3,3-Tetrachloroprop-1-ene for high yields. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete dehydrochlorination of the precursor (e.g., 1,1,1,3,3-pentachloropropane).- Optimize Base/Catalyst: Ensure the appropriate base or catalyst is used. For catalytic dehydrochlorination, ferric chloride (FeCl₃) is effective.[1] For base-mediated dehydrochlorination, fluoride ions have shown high reactivity. - Adjust Temperature: The reaction temperature should be maintained within the optimal range of 60°C to 160°C for reactive distillation.[1] - Solvent Choice: In dehydrochlorination, amide solvents with a molecular polarity index (MPI) of 14.3 kcal/mol or higher can lead to almost complete conversion.[1]
Suboptimal catalyst concentration.The concentration of the ferric chloride catalyst should be at least 30-100 ppm to effectively promote the reaction.[1]
Side reactions forming unwanted byproducts.- Control Reactant Ratios: When synthesizing from propene, a chlorine to propene molar ratio of approximately 4:1 is recommended to prevent over-chlorination.[1] - Utilize Reactive Distillation: This technique continuously removes the desired product and HCl from the reaction zone, shifting the equilibrium towards product formation and minimizing side reactions.[1]
Presence of Isomeric Impurities Formation of structural isomers during the reaction.- Enhance Selectivity: Fine-tune reaction parameters such as temperature, catalyst, and solvent to favor the formation of the desired isomer. - Purification: Employ fractional distillation to separate this compound from its isomers based on their different boiling points.
Reaction Stalls or Proceeds Slowly Insufficient catalyst activity or deactivation.- Catalyst Quality: Use a fresh or properly activated catalyst. - Remove Inhibitors: Ensure the starting materials and solvent are free from impurities that could poison the catalyst.
Inadequate mixing in the reactor.Improve agitation to ensure proper contact between reactants and the catalyst.
Product Discoloration (Yellowish Tinge) Presence of impurities or degradation products.- Purification: Treat the crude product with activated carbon followed by distillation. - Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from light to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high yield?

A1: A high-yield route involves the dehydrochlorination of polychlorinated propanes, such as 1,1,1,3,3-pentachloropropane.[1] This method, particularly when coupled with reactive distillation, is effective in achieving high selectivity and yield by continuously removing the product from the reaction mixture.[1]

Q2: What are the key parameters to control for optimizing the yield?

A2: The critical parameters to control are:

  • Reaction Temperature: Optimal temperatures, typically between 60°C and 160°C, balance the reaction rate with the prevention of side reactions.[1]

  • Catalyst Selection and Concentration: Ferric chloride (FeCl₃) is a common catalyst for dehydrochlorination, and its concentration should be carefully maintained.[1]

  • Reactant Stoichiometry: In syntheses starting from propene, controlling the molar ratio of chlorine to propene is crucial to avoid over-chlorination.[1]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and conversion, especially in dehydrochlorination reactions.[1]

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation, primarily structural isomers and other chlorinated hydrocarbons, can be minimized by:

  • Carefully controlling reaction parameters to enhance selectivity.

  • Using techniques like reactive distillation to shift the reaction equilibrium towards the desired product.[1]

Q4: What are the recommended safety precautions when handling this compound?

A4: this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[2][3] Always work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and avoid creating static electricity as it is a flammable liquid.[2]

Experimental Protocols

Protocol 1: Catalytic Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

Objective: To synthesize this compound via the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane.

Materials:

  • 1,1,1,3,3-Pentachloropropane

  • Ferric chloride (FeCl₃) catalyst

  • High-boiling point amide solvent (e.g., N,N-dimethylformamide)

  • Reactive distillation apparatus

  • Heating mantle

  • Condenser

  • Collection flask

Procedure:

  • Set up the reactive distillation apparatus.

  • Charge the reboiler with 1,1,1,3,3-pentachloropropane and the amide solvent.

  • Add the ferric chloride catalyst to the reaction mixture (target concentration of 30-100 ppm).

  • Heat the mixture to the optimal reaction temperature (between 60°C and 160°C).

  • Continuously distill the this compound product as it is formed.

  • Monitor the reaction progress by analyzing samples from the distillate.

  • Once the reaction is complete, cool the apparatus and purify the collected product by fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start setup Set up Reactive Distillation Apparatus start->setup charge Charge Reactor with Reactants and Catalyst setup->charge heat Heat to 60-160°C charge->heat react Dehydrochlorination Reaction heat->react distill Continuous Distillation of Product react->distill monitor Monitor Reaction Progress (e.g., GC) distill->monitor monitor->react Continue reaction purify Fractional Distillation of Crude Product monitor->purify Reaction complete end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 sol1a Check Catalyst Activity cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol2a Optimize Temperature cause2->sol2a sol2b Adjust Reactant Ratio cause2->sol2b sol3a Use Reactive Distillation cause3->sol3a sol3b Verify Solvent Choice cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield.

References

troubleshooting low conversion rates in 1,1,3,3-Tetrachloroprop-1-ene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3,3-Tetrachloroprop-1-ene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the dehydrochlorination of a polychlorinated propane precursor.[1] Key routes include:

  • Dehydrochlorination of 1,1,1,3,3-pentachloropropane: This is a widely used method that can produce high yields of the target compound.[1][2]

  • Synthesis from 1,1,1,2,3,3-hexachloropropane: This route can also yield this compound with high purity.[3]

A less common approach involves the catalytic chlorination of propene derivatives, which is a multi-step process.[1]

Q2: I am experiencing low conversion rates in the dehydrochlorination of 1,1,1,3,3-pentachloropropane. What are the potential causes and solutions?

A2: Low conversion rates can stem from several factors related to reaction conditions and catalyst activity. Below is a troubleshooting guide:

  • Inadequate Temperature: The reaction temperature is critical. For the chlorination of propene derivatives, a temperature range of 80–120°C is recommended to balance the reaction rate and minimize side reactions.[1] Ensure your reaction is heated to the optimal temperature for the specific dehydrochlorination step.

  • Catalyst Issues: The choice and concentration of the catalyst are paramount. Ferric chloride (FeCl₃) is a commonly used catalyst for dehydrochlorination.[1]

    • Catalyst Activity: Ensure the catalyst is fresh and has not been deactivated by moisture or other impurities.

    • Catalyst Concentration: A sufficient concentration of the catalyst is necessary to promote the reaction.

  • Inefficient Removal of Byproducts: The dehydrochlorination reaction produces hydrogen chloride (HCl) as a byproduct.[1][2] Continuous removal of HCl can shift the reaction equilibrium towards the product side, thus improving the conversion rate.[1] Reactive distillation is an effective technique for this.[2]

  • Sub-optimal Pressure: For industrial-scale production, operating at elevated pressures of 1–3 atm can enhance reaction rates and yields.[1]

Q3: How can I minimize the formation of isomers and other byproducts?

A3: The formation of structural isomers, such as E-1,3,3,3-tetrachloropropene and Z-1,3,3,3-tetrachloropropene, is a common challenge.[1] Minimizing these and other impurities requires careful control over reaction parameters:

  • Selective Catalysis: The choice of catalyst and solvent system is critical for controlling selectivity.[1]

  • Temperature Control: Maintaining the optimal temperature range of 80-120°C helps prevent over-chlorination and the formation of unwanted side products.[1]

  • Reactant Purity: The purity of the starting material, 1,1,1,3,3-pentachloropropane, is important as impurities can carry over into the final product.[1]

  • Reaction Technology: Employing techniques like reactive distillation allows for the continuous removal of the desired product from the reaction mixture, which can minimize its degradation and the formation of byproducts.[1][2]

Q4: What are the typical yields and purity I can expect?

A4: The expected yield and purity can vary depending on the synthetic route and optimization of reaction conditions.

Synthetic RouteReported Purity/YieldSource
From 1,1,1,2,3,3-hexachloropropane>93% purity[1][3]
Synthesis of 1,1,1,3,3-pentachloropropane (precursor)Yield of 72% with 98% purity[4]
Dehydrochlorination of 1,1,1,3,3-pentachloropropaneNearly 100% conversion under optimal conditions[1]

Experimental Protocols

Synthesis of 1,1,1,3,3-pentachloropropane (Precursor)

This protocol is based on the radical addition of carbon tetrachloride to vinyl chloride.[4]

Materials:

  • Carbon tetrachloride (CCl₄)

  • Vinyl chloride (VnCl)

  • Cuprous chloride (CuCl) - Catalyst

  • Triethanolamine - Catalyst promoter

  • Acetonitrile - Solvent

Procedure:

  • In a suitable reactor, combine acetonitrile (10%-20% of the total mass of reactants), carbon tetrachloride, and vinyl chloride in a molar ratio of n(CCl₄):n(VnCl) = 1:0.3-0.4.

  • Add cuprous chloride (1.5%-3.5% of the mass of vinyl chloride) and an equivalent amount of triethanolamine.

  • Heat the reactor to 110-125°C and maintain the pressure at 0.5-1.0 MPa.

  • Allow the reaction to proceed for 5-8 hours.

  • After the reaction is complete, cool the reactor and process the mixture to isolate the 1,1,1,3,3-pentachloropropane.

Synthesis of this compound via Dehydrochlorination

This protocol describes the dehydrochlorination of 1,1,1,3,3-pentachloropropane using reactive distillation.[2]

Materials:

  • 1,1,1,3,3-pentachloropropane

  • Ferric chloride (FeCl₃) - Catalyst

Procedure:

  • Charge a reactive distillation column with 1,1,1,3,3-pentachloropropane and ferric chloride.

  • Heat the reboiler to initiate the dehydrochlorination reaction.

  • The 1,1,3,3-tetrachloropropene and hydrogen chloride produced will be vaporized and move up the distillation column.

  • Continuously remove the 1,1,3,3-tetrachloropropene and hydrogen chloride from the top of the column.

  • The separation of the product from the reaction zone drives the reaction to completion.

Diagrams

experimental_workflow cluster_precursor Precursor Synthesis cluster_main This compound Synthesis start_precursor Reactants: Carbon Tetrachloride Vinyl Chloride Catalyst: CuCl Promoter: Triethanolamine Solvent: Acetonitrile reaction_precursor Radical Addition 110-125°C, 0.5-1.0 MPa 5-8 hours start_precursor->reaction_precursor product_precursor 1,1,1,3,3-pentachloropropane reaction_precursor->product_precursor start_main Reactant: 1,1,1,3,3-pentachloropropane Catalyst: FeCl3 product_precursor->start_main Purification and Use reaction_main Dehydrochlorination (Reactive Distillation) start_main->reaction_main product_main This compound Byproduct: HCl reaction_main->product_main

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_conversion cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion Rate Observed temp Inadequate Temperature start->temp catalyst Catalyst Issues (Activity/Concentration) start->catalyst byproduct Inefficient HCl Removal start->byproduct pressure Sub-optimal Pressure start->pressure sol_temp Optimize Temperature (e.g., 80-120°C) temp->sol_temp sol_catalyst Use Fresh Catalyst Ensure Proper Concentration catalyst->sol_catalyst sol_byproduct Employ Reactive Distillation byproduct->sol_byproduct sol_pressure Increase Pressure (e.g., 1-3 atm) pressure->sol_pressure

Caption: Troubleshooting logic for low conversion rates.

References

improving selectivity in the synthesis of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the selectivity of 1,1,3,3-tetrachloroprop-1-ene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance reaction selectivity and yield.

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete dehydrochlorination of the pentachloropropane precursor.- Ensure the base (e.g., sodium hydroxide) is of the correct concentration and stoichiometry. - Optimize reaction temperature and time; for dehydrochlorination of 1,1,1,3,3-pentachloropropane, temperatures between 60-150°C are typical.[1] - Consider using a more effective catalyst or solvent system. Amide solvents with a high molecular polarity index have been shown to drive the reaction to near completion.[2]
Formation of unwanted isomers Side reactions occurring under the chosen reaction conditions.- Adjust the reaction temperature; higher temperatures can sometimes favor isomer formation. - The choice of base and solvent is critical in controlling selectivity.[2] - Employ reactive distillation to continuously remove the desired product from the reaction mixture, shifting the equilibrium and minimizing byproduct formation.[2]
Presence of high-boiling point impurities Formation of compounds like pentachlorocyclohexene or hexachlorocyclohexane.- When using FeCl₃ as a catalyst for dehydrochlorination, the addition of UV stabilizers or antioxidants can inhibit the formation of these high-boiling compounds.[3]
Over-chlorination of starting materials Incorrect stoichiometry of reactants, particularly in syntheses starting from propene.- Maintain a precise molar ratio of reactants. For instance, when starting with the chlorination of propene, a chlorine to propene molar ratio of approximately 4:1 is recommended to prevent over-chlorination.[2]
Catalyst deactivation or low activity Impurities in the starting materials or suboptimal catalyst concentration.- Purify starting materials to remove any potential catalyst poisons. - Ensure the catalyst (e.g., ferric chloride) concentration is within the optimal range, typically at least 30-100 ppm for effective dehydrochlorination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound with high selectivity?

A1: A prevalent and effective method is the dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240fa).[2] This reaction can be optimized for high selectivity through careful control of reaction parameters.

Q2: What are the key factors influencing the selectivity of this synthesis?

A2: The primary factors influencing selectivity are the choice of catalyst, solvent, base, reaction temperature, and the implementation of reaction engineering techniques like reactive distillation.[2]

Q3: What are some common byproducts to look out for?

A3: Common byproducts include structural isomers of tetrachloropropene, unreacted starting materials, and other chlorinated hydrocarbons resulting from side reactions.[2] In some cases, high-boiling point impurities such as pentachlorocyclohexene and hexachlorocyclohexane can also be formed.[3]

Q4: Can you recommend a catalyst for the dehydrochlorination of 1,1,1,3,3-pentachloropropane?

A4: Ferric chloride (FeCl₃) is a commonly used and effective catalyst for this dehydrochlorination reaction.[2]

Q5: How can I minimize the formation of isomers during the synthesis?

A5: The use of reactive distillation is a highly effective method. This technique continuously removes the lower-boiling this compound and hydrogen chloride from the reaction zone as they are formed, which shifts the reaction equilibrium towards the desired product and minimizes side reactions.[2]

Experimental Protocol: Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane

This protocol provides a method for the synthesis of this compound with a reported yield of 93.1%.[4]

Materials:

  • 1,1,1,2,3,3-Hexachloropropane

  • Iron(III) chloride (FeCl₃)

  • Sodium hydroxide (NaOH) solution

  • Water

  • 100-mL three-necked flask

  • Ball filter

  • Thermometer

  • Dimroth condenser

Procedure:

  • Equip a 100-mL three-necked flask with a ball filter, a thermometer, and a Dimroth condenser.

  • Charge the flask with 1,1,1,2,3,3-hexachloropropane.

  • Introduce an aqueous solution of sodium hydroxide and iron(III) chloride as the catalyst.

  • Heat the reaction mixture to 130°C under an inert atmosphere.

  • Maintain the reaction at this temperature for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the organic layer.

  • Purify the product, for example, by distillation, to obtain this compound.

Reaction Pathway and Selectivity

The following diagram illustrates the dehydrochlorination of a pentachloropropane to the desired this compound and a potential isomeric byproduct.

G Pentachloropropane Pentachloropropane 1_1_3_3_Tetrachloroprop_1_ene This compound (Desired Product) Pentachloropropane->1_1_3_3_Tetrachloroprop_1_ene Dehydrochlorination (High Selectivity) Isomeric_Byproduct Isomeric Byproduct Pentachloropropane->Isomeric_Byproduct Side Reaction (Low Selectivity)

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in 1,1,3,3-Tetrachloroprop-1-ene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1,1,3,3-Tetrachloroprop-1-ene.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to catalyst deactivation.

Issue 1: Gradual Decrease in Reaction Rate and Product Yield

Possible Cause: Catalyst deactivation due to fouling (coke formation) on the active sites of Lewis acid catalysts such as Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃).

Troubleshooting Steps:

  • Visual Inspection: Carefully examine the catalyst post-reaction. The presence of a dark, carbonaceous layer is a strong indicator of coke deposition.

  • Characterization of Spent Catalyst:

    • Thermogravimetric Analysis (TGA): Quantify the amount of coke by measuring the weight loss of the spent catalyst upon heating in an oxidizing atmosphere.

    • Surface Area Analysis (BET): A significant decrease in the catalyst's surface area compared to the fresh catalyst suggests pore blockage by coke.

    • Spectroscopic Analysis (Raman, XPS): These techniques can provide information on the nature and composition of the carbonaceous deposits.

  • Corrective Actions:

    • Catalyst Regeneration: Implement a regeneration protocol to remove the coke. For coked Lewis acid catalysts, controlled oxidation is a common method.

    • Process Parameter Optimization:

      • Temperature: High reaction temperatures can accelerate coke formation. Investigate if lowering the temperature, while maintaining an acceptable reaction rate, reduces coking.

      • Feedstock Purity: Impurities in the reactants can act as coke precursors. Ensure the purity of starting materials like 1,1,1,3,3-pentachloropropane or propene derivatives.

Issue 2: Sudden and Significant Drop in Catalyst Activity

Possible Cause: Catalyst poisoning by impurities in the feed or byproducts of the reaction.

Troubleshooting Steps:

  • Feedstock Analysis: Analyze the reactant streams for potential poisons. Common poisons for Lewis acid catalysts include water, sulfur compounds, and nitrogen compounds. Even trace amounts of these impurities can have a significant impact.

  • Byproduct Analysis: Analyze the product mixture for byproducts that could act as catalyst poisons. In chlorination reactions, excess chlorine can sometimes lead to the formation of species that poison the catalyst.

  • Catalyst Characterization:

    • Elemental Analysis (ICP-OES, AAS): Determine the presence of foreign elements on the catalyst surface that could be acting as poisons.

    • X-ray Photoelectron Spectroscopy (XPS): Identify the chemical state of elements on the catalyst surface to understand the nature of the poison-catalyst interaction.

  • Corrective Actions:

    • Feedstock Purification: Implement or improve purification steps for the reactants to remove identified poisons.

    • Catalyst Regeneration: If the poisoning is reversible, a specific regeneration procedure may be effective. For example, some poisons can be removed by washing with an appropriate solvent or by a specific thermal treatment. For chloride poisoning on some metal catalysts, washing with water has been shown to be effective.[1]

    • Catalyst Modification: In some cases, modifying the catalyst support or adding a co-catalyst can improve its resistance to poisoning.

Issue 3: Change in Product Selectivity

Possible Cause: Alteration of the catalyst's active sites or pore structure due to deactivation.

Troubleshooting Steps:

  • Correlate with Activity Decline: Determine if the change in selectivity coincides with a decrease in overall activity. This can help distinguish between different deactivation mechanisms.

  • Detailed Product Analysis (GC-MS): Quantify the distribution of all products, including isomers and byproducts, to understand the shift in reaction pathways.

  • Catalyst Characterization:

    • Temperature Programmed Desorption (TPD): This technique can be used to study the acid site distribution on the catalyst surface. A change in the TPD profile of the spent catalyst can indicate which types of active sites have been affected.

    • Pore Size Distribution Analysis: Changes in the pore structure due to fouling or sintering can affect the diffusion of reactants and products, thereby altering selectivity.

  • Corrective Actions:

    • Controlled Regeneration: A carefully controlled regeneration process may restore the original active site structure and selectivity.

    • Re-evaluate Operating Conditions: Adjusting reaction temperature, pressure, or reactant concentrations may help steer the reaction back towards the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound production?

A1: The primary deactivation mechanisms for the commonly used Lewis acid catalysts (FeCl₃, AlCl₃) are:

  • Fouling (Coking): The deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores.[2] This is often a result of side reactions at elevated temperatures.

  • Poisoning: The strong chemisorption of impurities from the feedstock or reaction byproducts onto the catalyst's active sites.[3] Water and chlorine-containing compounds are potential poisons in this process.[1][3]

  • Chemical Degradation: For FeCl₃, reduction to ferrous chloride (FeCl₂) can lead to a loss of catalytic activity.

Q2: How can I quantify the deactivation of my catalyst?

A2: You can quantify catalyst deactivation by monitoring the following parameters over time:

  • Conversion of Reactants: A decrease in the conversion of the starting material (e.g., 1,1,1,3,3-pentachloropropane) indicates a loss of catalyst activity.

  • Yield of this compound: A decline in the yield of the desired product is a direct measure of the impact of deactivation.

  • Turnover Number (TON) or Turnover Frequency (TOF): These metrics relate the amount of product formed to the number of active sites, providing a more fundamental measure of catalyst performance. A decrease in TON or TOF signifies deactivation.

Q3: Is it possible to regenerate a deactivated catalyst used in this process?

A3: Yes, regeneration is often possible, depending on the deactivation mechanism:

  • For Coking: Deactivated catalysts can typically be regenerated by controlled combustion of the coke in a stream of air or a mixture of an inert gas and oxygen.[4] It is crucial to control the temperature during regeneration to avoid thermal damage to the catalyst.[4]

  • For Poisoning: If the poisoning is reversible, the catalyst can be regenerated. For instance, some poisons can be removed by washing with a suitable solvent or by thermal treatment. In the case of FeCl₃ catalysts used in etching, which is a similar chemical environment, regeneration by re-oxidation of FeCl₂ to FeCl₃ using agents like chlorine gas or sodium chlorate has been reported.[5]

Q4: What are the typical signs of irreversible catalyst deactivation?

A4: Irreversible deactivation should be suspected if:

  • The catalyst activity cannot be restored even after multiple regeneration cycles.

  • There is a significant and permanent change in the physical or chemical properties of the catalyst, such as a collapse of the support structure (sintering) or a loss of the active catalytic species (leaching).

  • Characterization techniques show a permanent alteration of the catalyst's morphology or composition.

Data Presentation

Table 1: Common Lewis Acid Catalysts and Their Deactivation Modes

CatalystTypical Role in SynthesisPrimary Deactivation MechanismSecondary Deactivation Mechanism
FeCl₃ Dehydrochlorination of pentachloropropanesFouling (Coking)Chemical Degradation (Reduction to FeCl₂)
AlCl₃ Catalytic chlorination of propene derivativesFouling (Coking)Poisoning (e.g., by water)

Table 2: Influence of Process Parameters on Catalyst Deactivation

ParameterEffect on CokingEffect on PoisoningRecommended Action to Mitigate Deactivation
Temperature Increases at higher temperaturesCan increase the rate of poisoning reactionsOptimize for the lowest possible temperature that maintains a good reaction rate.
Feed Purity Impurities act as coke precursorsPoisons directly deactivate active sitesImplement rigorous purification of reactants.
Chlorine Conc. Can contribute to side reactions leading to cokeExcess chlorine can act as a poisonMaintain stoichiometric control of reactants.

Experimental Protocols

Protocol 1: Measurement of Catalyst Activity

Objective: To determine the catalytic activity in the dehydrochlorination of 1,1,1,3,3-pentachloropropane to this compound.

Materials:

  • 1,1,1,3,3-pentachloropropane (reactant)

  • Fresh and spent catalyst (e.g., FeCl₃)

  • Inert solvent (e.g., high-boiling point hydrocarbon)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Batch reactor with temperature and stirring control

Procedure:

  • Set up the batch reactor and charge it with a known amount of the inert solvent and the catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 80-120°C) under an inert atmosphere (e.g., nitrogen).

  • Once the temperature is stable, add a known amount of 1,1,1,3,3-pentachloropropane and the internal standard to the reactor to start the reaction.

  • Take samples from the reactor at regular time intervals using a syringe.

  • Quench the reaction in each sample immediately (e.g., by cooling and dilution).

  • Analyze the samples by GC-FID to determine the concentration of the reactant and the product.

  • Calculate the conversion of 1,1,1,3,3-pentachloropropane and the yield of this compound at each time point.

  • Plot the concentration of the reactant versus time to determine the initial reaction rate. The catalyst activity can be expressed as the rate of consumption of the reactant per unit mass of the catalyst.

Protocol 2: Quantification of Coke on Spent Catalyst by TGA

Objective: To determine the amount of carbonaceous deposits on a deactivated catalyst.

Materials:

  • Spent catalyst sample

  • Thermogravimetric analyzer (TGA)

  • Air or oxygen gas supply

Procedure:

  • Place a known mass of the dried spent catalyst in the TGA sample pan.

  • Heat the sample in an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any adsorbed volatiles (e.g., 150°C) and hold until the weight stabilizes.

  • Switch the gas to an oxidizing atmosphere (air or a mixture of oxygen and nitrogen).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 800°C) to ensure complete combustion of the coke.

  • Record the weight loss of the sample as a function of temperature. The weight loss in the oxidizing atmosphere corresponds to the amount of coke on the catalyst.

  • The amount of coke is typically expressed as a weight percentage of the initial spent catalyst mass.

Visualizations

CatalystDeactivationPathways cluster_synthesis This compound Synthesis cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Reactants Reactants (e.g., Pentachloropropane) Catalyst Fresh Catalyst (e.g., FeCl3) Reactants->Catalyst Reaction Product Product (this compound) Catalyst->Product DeactivatedCatalyst Deactivated Catalyst Catalyst->DeactivatedCatalyst Fouling Fouling (Coking) - High Temperature - Impurities Fouling->DeactivatedCatalyst Poisoning Poisoning - Water - Chlorine Poisoning->DeactivatedCatalyst Degradation Chemical Degradation (FeCl3 -> FeCl2) Degradation->DeactivatedCatalyst Regeneration Regeneration - Controlled Oxidation - Washing DeactivatedCatalyst->Regeneration Treatment Regeneration->Catalyst Activity Restored

Caption: Catalyst deactivation and regeneration cycle.

TroubleshootingWorkflow Start Start: Decreased Catalyst Performance CheckRate Nature of Decline? Start->CheckRate Gradual Gradual CheckRate->Gradual Gradual Sudden Sudden CheckRate->Sudden Sudden Fouling Suspect Fouling (Coking) Gradual->Fouling Poisoning Suspect Poisoning Sudden->Poisoning AnalyzeCatalystCoke Analyze Spent Catalyst - TGA for coke amount - BET for surface area Fouling->AnalyzeCatalystCoke AnalyzeFeed Analyze Feedstock for Impurities (e.g., H2O) Poisoning->AnalyzeFeed RegenerateCoke Regenerate Catalyst (Controlled Oxidation) AnalyzeCatalystCoke->RegenerateCoke PurifyFeed Purify Feedstock AnalyzeFeed->PurifyFeed OptimizeProcess Optimize Process (e.g., lower temperature) RegenerateCoke->OptimizeProcess RegeneratePoison Regenerate Catalyst (e.g., Washing) PurifyFeed->RegeneratePoison End End: Improved Performance OptimizeProcess->End RegeneratePoison->End

Caption: Troubleshooting workflow for catalyst deactivation.

References

analytical methods for detecting impurities in 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,1,3,3-Tetrachloroprop-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for detecting impurities in this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary and most powerful technique for separating and identifying volatile and semi-volatile impurities in this compound.[1] Its high resolution and the structural information from mass spectrometry make it ideal for this purpose. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for separating isomers, but it is generally less common for this class of compounds.

Q2: What are the common impurities I should expect to find in a sample of this compound?

A2: Common impurities often originate from the synthesis process and can include:

  • Isomers: E-1,3,3,3-Tetrachloropropene and Z-1,3,3,3-Tetrachloropropene.

  • Unreacted Precursors: Such as 1,1,1,3,3-Pentachloropropane.

  • Side-Reaction Byproducts: Including various trichloropropanes, dichlorinated isomers, hexachloroethane, and pentachloropentane isomers.[2]

Q3: How should I prepare my this compound sample for GC-MS analysis?

A3: For purity analysis of a neat or concentrated sample, a simple dilution with a volatile organic solvent like hexane or dichloromethane is typically sufficient.[3] Ensure the final concentration is within the linear range of your instrument's detector. If analyzing trace levels in a complex matrix (e.g., environmental samples), extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[3]

Q4: Can HPLC be used to separate the geometric isomers of tetrachloropropene?

A4: Yes, reversed-phase HPLC (RP-HPLC) can be effective in separating geometric isomers (cis/trans) of tetrachloropropene.[4] The separation is based on the different polarities and interactions of the isomers with the stationary phase. Method development may be required to achieve optimal resolution.

Troubleshooting Guides

GC-MS Analysis
Issue Possible Causes Troubleshooting Steps
Peak Tailing for this compound or its impurities 1. Active Sites in the Inlet or Column: Halogenated compounds can interact with active sites (e.g., exposed silanols) in the GC system.[5] 2. Column Contamination: Accumulation of non-volatile residues at the head of the column. 3. Improper Column Installation: Dead volume at the inlet or detector connection.1. Use a deactivated inlet liner and a high-quality, inert GC column.[6] 2. Trim the first few centimeters of the column. If tailing persists, bake out the column at a high temperature (within its specified limits). 3. Re-install the column, ensuring a clean, square cut and proper insertion depth into the inlet and detector.
Ghost Peaks in the Chromatogram 1. Contaminated Syringe: Residue from previous injections. 2. Septum Bleed: Degradation of the inlet septum at high temperatures. 3. Carryover from Autosampler: Contamination in the sample vial or autosampler wash solvents.1. Thoroughly rinse the syringe with a clean solvent. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Run a blank solvent injection to confirm the source of contamination. Clean the autosampler wash vials and use fresh solvent.
Poor Sensitivity / Low Peak Area 1. Leak in the System: A leak in the carrier gas line, inlet, or column fittings. 2. Incorrect Split Ratio: Split ratio may be too high, sending most of the sample to the split vent. 3. Degraded Detector Performance: The mass spectrometer's electron multiplier may be nearing the end of its life.1. Perform a leak check of the entire GC system. 2. Decrease the split ratio or use a splitless injection for trace analysis. 3. Check the detector's performance through the manufacturer's tuning protocol.
Retention Time Drifting 1. Fluctuations in Carrier Gas Flow: Inconsistent flow rate from the gas source or a faulty electronic pressure control (EPC). 2. Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. 3. Oven Temperature Instability: The GC oven is not maintaining a stable and reproducible temperature program.1. Check the carrier gas cylinder pressure and ensure the EPC is functioning correctly. 2. Condition the column. If drift continues, the column may need to be replaced. 3. Verify the oven's temperature accuracy and stability with a calibrated thermometer.
HPLC Analysis
Issue Possible Causes Troubleshooting Steps
Poor Resolution of Isomers 1. Inappropriate Mobile Phase Composition: The solvent strength is not optimal for separation. 2. Incorrect Column Choice: The stationary phase is not providing sufficient selectivity. 3. Flow Rate is Too High: Reduces the time for partitioning and separation.1. Adjust the ratio of organic solvent to water in the mobile phase. Isocratic elution is often a good starting point for isomers. 2. Try a different stationary phase (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms. 3. Reduce the flow rate to allow for better separation.
Broad Peaks 1. Extra-column Volume: Large internal diameter tubing or fittings between the injector, column, and detector. 2. Column Overload: Injecting too high a concentration of the sample. 3. Mismatch between Sample Solvent and Mobile Phase: The sample solvent is much stronger than the mobile phase.1. Use tubing with a smaller internal diameter and minimize the length of all connections. 2. Dilute the sample and re-inject. 3. Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This method is designed for the separation and identification of volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with high-purity hexane.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GC-MS Parameters:

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D TQ MS or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (100:1 ratio)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial Temperature: 50°C, hold for 2 minutes - Ramp: 10°C/min to 280°C - Final Hold: Hold at 280°C for 5 minutes
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 400 m/z

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Integrate all other peaks and identify potential impurities by comparing their mass spectra with a spectral library (e.g., NIST).

  • Calculate the area percentage of each impurity to estimate the purity of the sample.

Protocol 2: HPLC Method for Isomer Separation

This method provides a starting point for the separation of tetrachloropropene isomers.

1. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

  • Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Setting
HPLC System Waters Alliance e2695 or equivalent
Detector UV-Vis or Photodiode Array (PDA) Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm

3. Data Analysis:

  • Analyze the chromatogram for resolved peaks corresponding to the different isomers.

  • Method optimization (e.g., adjusting the mobile phase ratio) may be necessary to improve separation.

Quantitative Data

Table 1: Typical GC-MS Data for this compound and Potential Impurities

Compound Expected Retention Time (min) Key Mass Fragments (m/z)
Hexachloroethane~ 8.5117, 201, 199, 164
This compound~ 10.2178, 143, 108, 110
E/Z-1,3,3,3-Tetrachloropropene~ 10.5 - 11.0178, 143, 110, 108
1,1,1,3,3-Pentachloropropane~ 11.8179, 143, 117, 108

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start with This compound Sample dilution Dilute with Hexane (1:100) start->dilution filtration Filter if necessary (0.45 µm) dilution->filtration gcms GC-MS Analysis filtration->gcms hplc HPLC Analysis filtration->hplc gcms_data Identify Impurities via Mass Spectra gcms->gcms_data hplc_data Quantify Isomers via Peak Area hplc->hplc_data report Generate Purity Report gcms_data->report hplc_data->report

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Corrective Actions start Problem Encountered (e.g., Peak Tailing) check_method Review Method Parameters start->check_method check_consumables Inspect Consumables (Liner, Septum, Column) start->check_consumables check_sample Verify Sample Preparation start->check_sample action_remake Re-prepare Sample and Standards check_method->action_remake action_maintenance Perform Inlet Maintenance check_consumables->action_maintenance action_column Trim or Replace Column check_consumables->action_column check_sample->action_remake end Problem Resolved action_maintenance->end action_column->end action_remake->end

Caption: Troubleshooting logic for chromatographic issues.

References

Validation & Comparative

Unveiling the Reaction Products of 1,1,3,3-Tetrachloroprop-1-ene: A GC-MS-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of reaction products derived from 1,1,3,3-tetrachloroprop-1-ene, with a focus on their identification using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and supporting data are presented to facilitate the replication and adaptation of these methods for novel research applications.

This compound is a highly reactive chlorinated alkene, serving as a versatile building block in organic synthesis. Its reactions with various nucleophiles lead to a diverse range of products, including nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. This guide specifically explores the reaction of this compound with anilines, leading to the formation of N-(2,2-dichloro-1-methylvinyl)anilines and substituted quinolines.

Comparative Analysis of Reaction Products

The reaction of this compound with aniline and its substituted counterparts can yield two main classes of products, depending on the reaction conditions. Initially, a nucleophilic substitution reaction occurs, leading to the formation of an intermediate N-(2,2-dichloro-1-methylvinyl)aniline. This intermediate can then undergo an intramolecular cyclization to form a 2-methylquinoline derivative. The efficiency of this cyclization is influenced by factors such as the nature of the substituent on the aniline ring and the reaction temperature.

A comparative summary of the reaction products identified via GC-MS is presented in the table below. The data highlights the characteristic mass spectral fragments observed for each class of compounds.

Reactant Product Class Product Structure Key Mass Spectral Fragments (m/z)
AnilineN-(2,2-dichloro-1-methylvinyl)anilineC₆H₅NHC(CH₃)=CCl₂201 [M]⁺, 166 [M-Cl]⁺, 93 [C₆H₅NH₂]⁺
Aniline2-MethylquinolineC₁₀H₉N143 [M]⁺, 142 [M-H]⁺, 115 [M-HCN]⁺
p-ToluidineN-(2,2-dichloro-1-methylvinyl)-4-methylanilineCH₃C₆H₄NHC(CH₃)=CCl₂215 [M]⁺, 180 [M-Cl]⁺, 107 [CH₃C₆H₄NH₂]⁺
p-Toluidine2,6-DimethylquinolineC₁₁H₁₁N157 [M]⁺, 156 [M-H]⁺, 142 [M-CH₃]⁺, 115 [M-C₂H₂N]⁺
p-AnisidineN-(2,2-dichloro-1-methylvinyl)-4-methoxyanilineCH₃OC₆H₄NHC(CH₃)=CCl₂231 [M]⁺, 196 [M-Cl]⁺, 123 [CH₃OC₆H₄NH₂]⁺
p-Anisidine6-Methoxy-2-methylquinolineC₁₁H₁₁NO173 [M]⁺, 158 [M-CH₃]⁺, 130 [M-CH₃CO]⁺

Experimental Protocols

Synthesis of N-(2,2-dichloro-1-methylvinyl)anilines and 2-Methylquinolines

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Triethylamine

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of aniline (10 mmol) and triethylamine (12 mmol) in anhydrous toluene (50 mL), add this compound (10 mmol) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the N-(2,2-dichloro-1-methylvinyl)aniline and/or the 2-methylquinoline derivative.

GC-MS Analysis Protocol

A standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of the reaction products is outlined below. This protocol is a representative method and may require optimization based on the specific instrumentation and target analytes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve a small amount of the purified product (approximately 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).[1]

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final identification of the products.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage cluster_products Identified Products Reactants This compound + Aniline Reaction Reflux in Toluene with Triethylamine Reactants->Reaction Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification SamplePrep Sample Preparation (Dilution) Purification->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Interpretation (Mass Spectra) GCMS->DataAnalysis Product1 N-(2,2-dichloro-1-methylvinyl)aniline DataAnalysis->Product1 Product2 2-Methylquinoline DataAnalysis->Product2

Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound reaction products.

Signaling Pathway of Product Formation

The formation of the two primary product classes from the reaction of this compound with aniline can be visualized as a branching pathway. The initial nucleophilic attack leads to the vinylaniline intermediate, which can then either be isolated or undergo cyclization to form the quinoline.

reaction_pathway Reactants This compound + Aniline Intermediate N-(2,2-dichloro-1-methylvinyl)aniline (Intermediate) Reactants->Intermediate Nucleophilic Substitution Product1 N-(2,2-dichloro-1-methylvinyl)aniline (Isolated Product) Intermediate->Product1 Work-up Product2 2-Methylquinoline (Cyclization Product) Intermediate->Product2 Intramolecular Cyclization (Heat)

Caption: Reaction pathway for the formation of vinylanilines and quinolines.

References

A Comparative Guide to the Structural Elucidation of 1,1,3,3-Tetrachloroprop-1-ene Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural elucidation of 1,1,3,3-tetrachloroprop-1-ene and its derivatives. Experimental data and detailed protocols are presented to assist researchers in characterizing these highly functionalized molecules.

Introduction to this compound and its Derivatives

This compound is a chlorinated alkene with the chemical formula C₃H₂Cl₄.[1] Its structure features a three-carbon backbone with four chlorine atoms, two on the first carbon and two on the third, with a double bond between the first and second carbons.[1] This arrangement of atoms and the presence of the double bond are key to its reactivity.[1] This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. The precise determination of their molecular structure is crucial for understanding their reactivity, biological activity, and for quality control. NMR spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular framework.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful non-destructive technique that provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR are fundamental for initial structural assessment, while 2D NMR techniques provide deeper insights into complex structures.

This compound: The Parent Compound

The structural simplicity of this compound gives rise to a relatively straightforward NMR spectrum.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent protons.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will exhibit three signals, one for each of the three carbon atoms in different chemical environments.

Parameter ¹H NMR ¹³C NMR
Chemical Shift (δ) H-2: ~6.40 ppm (d), H-3: ~6.33 ppm (d)[2]C-1: (Not explicitly found), C-2: (Not explicitly found), C-3: (Not explicitly found)
Coupling Constant (J) ³J(H-2, H-3) = 9.3 Hz[2]-
Multiplicity DoubletSinglet

Note: Explicit ¹³C NMR chemical shift values for the parent compound were not found in the searched literature, but their existence in databases is confirmed.

Derivative Example: N,N-diethyl-2-(1,3,3-trichloro-1-propenyl)benzenesulfonamide

The reaction of this compound with secondary amines, such as diethylamine, in the presence of a sulfonyl chloride can lead to the formation of vinylsulfonamide derivatives. The NMR data for one such derivative is presented below.

Parameter ¹H NMR ¹³C NMR
Chemical Shift (δ) H-2': ~6.5 ppm (s), CH₂: ~3.3 ppm (q), CH₃: ~1.1 ppm (t)C-1': (Not found), C-2': ~125 ppm, C-3': (Not found), C=O: (Not found), Aromatic Cs: (Multiple signals), CH₂: ~42 ppm, CH₃: ~14 ppm
Coupling Constant (J) ³J(CH₂, CH₃) = 7.2 Hz-
Multiplicity Singlet, Quartet, TripletSinglet

Note: The data presented for the derivative is approximated from a similar compound found in a doctoral thesis, as directly published data for a simple derivative was not located in the search.

Comparison with Alternative Analytical Techniques

While NMR is indispensable for detailed structural elucidation, other techniques provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=C, C-Cl).Fast and simple.Provides limited information on the overall molecular structure.
Gas Chromatography (GC) Separation and quantification of components in a mixture.Excellent for purity assessment.Not a structural elucidation technique on its own.

For this compound, GC-MS is a powerful tool for purity assessment and identification of byproducts from its synthesis.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR data are crucial for reproducibility and data quality.

General NMR Sample Preparation
  • Sample Dissolution: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition

A standard suite of NMR experiments for structural elucidation includes:

  • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

  • ¹³C NMR (with proton decoupling): Shows the number of unique carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

Visualizing Experimental Workflows and Structural Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different spectral data in the process of structural elucidation.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_structure Structural Information 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC Direct C-H Bonds HMBC HMBC 1H_NMR->HMBC Long-Range C-H Connectivity NOESY NOESY/ROESY 1H_NMR->NOESY Spatial Proximity 13C_NMR ¹³C NMR & DEPT 13C_NMR->HSQC 13C_NMR->HMBC Connectivity Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochemistry Stereochemistry NOESY->Stereochemistry Sample Sample Sample->1H_NMR Proton Environments & Couplings Sample->13C_NMR Carbon Skeleton & Types Final_Structure Final Structure Connectivity->Final_Structure Assemble Fragments Stereochemistry->Final_Structure Define 3D Arrangement

Caption: Workflow for NMR-based structural elucidation.

spectral_interpretation cluster_data NMR Spectral Data cluster_info Deduced Structural Information Chemical_Shifts Chemical Shifts (δ) Electronic_Environment Electronic_Environment Chemical_Shifts->Electronic_Environment indicates Coupling_Constants Coupling Constants (J) Atom_Connectivity Atom_Connectivity Coupling_Constants->Atom_Connectivity reveals Integrals Integral Values Proton_Ratios Proton_Ratios Integrals->Proton_Ratios determines NOE NOE Correlations Spatial_Arrangement Spatial_Arrangement NOE->Spatial_Arrangement defines

Caption: Relationship between NMR data and structural information.

Conclusion

NMR spectroscopy, particularly when employing a combination of 1D and 2D techniques, provides an unparalleled level of detail for the structural elucidation of this compound and its derivatives. While other analytical methods such as MS and IR offer valuable complementary data, NMR remains the cornerstone for unambiguous structure determination and stereochemical assignment. The systematic application of the experimental protocols and data interpretation strategies outlined in this guide will empower researchers to confidently characterize these important chemical entities.

References

A Comparative Guide to the Reactivity of 1,1,3,3-Tetrachloroprop-1-ene and Other Chlorinated Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1,1,3,3-tetrachloroprop-1-ene against other common chlorinated alkenes, namely tetrachloroethylene, trichloroethylene, and vinyl chloride. The information presented is curated from experimental data and established principles in organic chemistry to offer an objective performance comparison.

Introduction to Chlorinated Alkenes

Chlorinated alkenes are a class of organic compounds characterized by the presence of at least one carbon-carbon double bond and one or more chlorine atoms. The number and position of the chlorine atoms, as well as the overall structure of the alkene, significantly influence the molecule's reactivity. These compounds are versatile intermediates in organic synthesis, finding applications in the production of polymers, agrochemicals, and pharmaceuticals. This guide will focus on the comparative reactivity of four key chlorinated alkenes:

  • This compound (TCP) : A three-carbon alkene with four chlorine atoms, two on the vinylic carbon and two on the allylic carbon.

  • Tetrachloroethylene (PCE) : A two-carbon alkene symmetrically substituted with four chlorine atoms.

  • Trichloroethylene (TCE) : A two-carbon alkene with three chlorine atoms.

  • Vinyl Chloride (VC) : A two-carbon alkene with a single chlorine atom.

Factors Influencing Reactivity

The reactivity of chlorinated alkenes is primarily governed by a combination of electronic and steric effects:

  • Electronic Effects : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the carbon-carbon double bond, making it less susceptible to electrophilic attack compared to non-chlorinated alkenes.[1] However, the lone pairs on the chlorine atoms can participate in resonance (+R or +M effect), which can partially offset the inductive effect by donating electron density to the double bond. The balance between these two opposing effects dictates the overall electron density and, consequently, the reactivity of the double bond.

  • Position of Chlorine Atoms : The reactivity is also influenced by whether the chlorine atoms are attached to the double-bonded carbons (vinylic position) or an adjacent saturated carbon (allylic position).

    • Vinylic Chlorides : Chlorine atoms directly attached to the double bond are generally less reactive in nucleophilic substitution reactions due to the increased strength of the C-Cl bond, which has some double bond character arising from resonance.

    • Allylic Chlorides : Chlorine atoms on a carbon adjacent to the double bond are significantly more reactive in nucleophilic substitution reactions. This is because the carbocation intermediate formed upon the departure of the chloride ion is stabilized by resonance with the adjacent double bond.

  • Steric Hindrance : The size and number of chlorine atoms can sterically hinder the approach of reagents to the double bond or the reactive centers, thereby slowing down the reaction rate.

Comparative Reactivity Analysis

The following sections compare the reactivity of this compound with tetrachloroethylene, trichloroethylene, and vinyl chloride in various reaction types.

Nucleophilic Substitution

Nucleophilic substitution reactions in chlorinated alkenes primarily involve the displacement of a chlorine atom by a nucleophile. The ease of this reaction is highly dependent on the position of the chlorine atom.

This compound (TCP) possesses both vinylic and allylic chlorine atoms. The two chlorine atoms on the C3 carbon are allylic and are expected to be significantly more reactive towards nucleophiles than the vinylic chlorines on C1. This dual reactivity makes TCP a versatile building block for introducing different functional groups into a molecule.

Vinyl Chloride (VC) has a vinylic chlorine atom. Due to resonance between the chlorine lone pairs and the π-system of the double bond, the C-Cl bond acquires partial double bond character, making it stronger and less susceptible to nucleophilic attack.[2] Therefore, vinyl chloride is generally unreactive towards nucleophilic substitution under normal conditions.

Trichloroethylene (TCE) and Tetrachloroethylene (PCE) only have vinylic chlorine atoms. Similar to vinyl chloride, these compounds are generally resistant to nucleophilic substitution. However, under forcing conditions such as high temperatures and pressures, or in the presence of strong bases, substitution can occur. For instance, trichloroethylene reacts with alkalis to form dichloroacetylene via dehydrochlorination.[1]

Qualitative Reactivity Order for Nucleophilic Substitution (at the chlorine atom):

This compound (allylic position) > Trichloroethylene ≈ Tetrachloroethylene > Vinyl Chloride

Electrophilic Addition

Electrophilic addition is a characteristic reaction of alkenes. However, the presence of electron-withdrawing chlorine atoms deactivates the double bond towards attack by electrophiles.

The reactivity of the double bond in chlorinated alkenes towards electrophiles generally decreases with an increasing number of chlorine substituents.[1] This is due to the strong inductive effect of the chlorine atoms, which reduces the electron density of the π-bond.

Vinyl Chloride (VC) , with only one chlorine atom, is the most reactive among the four compounds in electrophilic addition reactions.

Trichloroethylene (TCE) is less reactive than vinyl chloride due to the presence of three electron-withdrawing chlorine atoms.

Tetrachloroethylene (PCE) is even less reactive than trichloroethylene because of the four chlorine atoms further diminishing the nucleophilicity of the double bond.

This compound (TCP) , with two chlorine atoms on the double bond, is expected to have a reactivity in electrophilic addition that is lower than vinyl chloride and potentially comparable to or slightly less than trichloroethylene, though specific comparative data is scarce.

Qualitative Reactivity Order for Electrophilic Addition:

Vinyl Chloride > Trichloroethylene > this compound ≈ Tetrachloroethylene

Polymerization

The ability of a chlorinated alkene to undergo polymerization is also related to the reactivity of its double bond.

Vinyl Chloride (VC) readily undergoes free-radical polymerization to form polyvinyl chloride (PVC), one of the most widely produced plastics.

Trichloroethylene (TCE) and Tetrachloroethylene (PCE) are much less prone to polymerization. The increased chlorine substitution on the double bond sterically hinders the approach of the growing polymer chain and also reduces the reactivity of the double bond.

Qualitative Reactivity Order for Polymerization:

Vinyl Chloride >> Trichloroethylene > Tetrachloroethylene ≈ this compound

Quantitative Data Comparison

Direct quantitative comparisons of the reactivity of these four compounds under identical conditions are limited in the available literature. However, some data from specific studies can provide insights.

In a study on the reductive dechlorination by iron sulfide, the pseudo-first-order rate constants for the transformation of trichloroethylene and tetrachloroethylene were determined.[3]

CompoundPseudo-first-order rate constant (k'obs) (h⁻¹)
Trichloroethylene (TCE)(1.49 ± 0.14) x 10⁻³
Tetrachloroethylene (PCE)(5.7 ± 1.0) x 10⁻⁴

Table 1: Reductive Dechlorination Rates with Iron Sulfide.[3]

This data indicates that under these specific reductive conditions, trichloroethylene reacts faster than tetrachloroethylene. This is consistent with the general principle that increased chlorine substitution can decrease reactivity in some cases. It is important to note that these results are for a specific heterogeneous reaction and may not be directly translatable to other reaction types in homogeneous solutions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the synthesis of this compound and a common reaction of trichloroethylene.

Synthesis of this compound via Dehydrochlorination

A significant route to this compound is the dehydrochlorination of 1,1,1,3,3-pentachloropropane.

Procedure:

The dehydrochlorination of 1,1,1,3,3-pentachloropropane can be carried out using a catalyst such as ferric chloride (FeCl₃). The reaction is typically performed in a reaction vessel equipped with a stirrer, a condenser, and a means of heating. The concentration of the catalyst, temperature, and pressure are critical parameters to control the selectivity of the reaction and minimize the formation of byproducts, such as other tetrachloropropene isomers. For catalytic dehydrochlorination, ferric chloride is a commonly used catalyst.[2] The reaction can be driven to completion by continuously removing the products (this compound and HCl), which shifts the equilibrium to favor product formation.[2]

Reaction of Trichloroethylene with Sodium Hydroxide

Trichloroethylene can undergo dehydrochlorination in the presence of a strong base like sodium hydroxide.

Procedure:

The reaction of trichloroethylene with sodium hydroxide is typically carried out in a suitable solvent. In one reported procedure, a one-phase system of NaOH/2-propanol/methanol/water was designed with molar percentages of 13.2/17.5/36.9/27.6, respectively.[4] In this system, a ceria-supported palladium-rhodium catalyst was used to facilitate the catalytic hydrodechlorination of high concentrations of trichloroethylene at room temperature and pressure.[4] The reaction progress can be monitored by techniques such as gas chromatography to determine the consumption of the starting material and the formation of products.

Visualizing Reaction Pathways and Concepts

Diagrams generated using Graphviz (DOT language) can help visualize complex chemical processes and relationships.

Synthesis_of_TCP Propene Propene 1,2-Dichloropropane 1,2-Dichloropropane Propene->1,2-Dichloropropane + Cl2 Cl2 Cl2 Cl2->1,2-Dichloropropane Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->1,2-Dichloropropane Further Chlorination Further Chlorination 1,2-Dichloropropane->Further Chlorination Polychlorinated Propanes Polychlorinated Propanes Further Chlorination->Polychlorinated Propanes Dehydrochlorination Dehydrochlorination Polychlorinated Propanes->Dehydrochlorination This compound This compound Dehydrochlorination->this compound

Caption: Synthetic pathway for this compound.

Reactivity_Factors cluster_electronic Electronic Effects cluster_structural Structural Factors Inductive Effect (-I) Inductive Effect (-I) Decreased Reactivity (Electrophilic Addition) Decreased Reactivity (Electrophilic Addition) Inductive Effect (-I)->Decreased Reactivity (Electrophilic Addition) Reduces e- density of C=C Resonance Effect (+R) Resonance Effect (+R) Decreased Reactivity (Nucleophilic Substitution at C-Cl) Decreased Reactivity (Nucleophilic Substitution at C-Cl) Resonance Effect (+R)->Decreased Reactivity (Nucleophilic Substitution at C-Cl) Strengthens C-Cl bond Overall Reactivity Overall Reactivity Decreased Reactivity (Electrophilic Addition)->Overall Reactivity Decreased Reactivity (Nucleophilic Substitution at C-Cl)->Overall Reactivity Vinylic Chlorine Vinylic Chlorine Less Reactive (SN reactions) Less Reactive (SN reactions) Vinylic Chlorine->Less Reactive (SN reactions) Allylic Chlorine Allylic Chlorine More Reactive (SN reactions) More Reactive (SN reactions) Allylic Chlorine->More Reactive (SN reactions) Resonance stabilized carbocation Less Reactive (SN reactions)->Overall Reactivity More Reactive (SN reactions)->Overall Reactivity

References

A Comparative Guide to Alternatives for 1,1,3,3-Tetrachloroprop-1-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,1,3,3-Tetrachloroprop-1-ene is a versatile C3 building block in organic synthesis, primarily utilized as a precursor for generating malonaldehyde or its equivalents. Its high reactivity makes it a valuable reagent for constructing various heterocyclic systems, most notably pyrazoles, which are core scaffolds in many pharmaceutical agents. However, its hazardous properties, including acute toxicity and irritant nature, necessitate the exploration of safer and more user-friendly alternatives.[1][2][3][4]

This guide provides an objective comparison of common alternatives to this compound, focusing on their application in the synthesis of pyrazoles. We will evaluate their performance based on reaction efficiency, safety, and ease of handling, supported by experimental data and detailed protocols.

Overview of Reagents and Synthetic Strategy

The primary synthetic utility of this compound in this context is its role as a masked malonaldehyde. Malonaldehyde is a key 1,3-dielectrophile used in cyclocondensation reactions with dinucleophiles like hydrazine to form heterocyclic rings. The alternatives discussed function as more stable and safer precursors to the same reactive intermediate or offer entirely different pathways to the target heterocycles.

cluster_alternatives Alternative Reagents TCP This compound (Hazardous Precursor) MDA Malonaldehyde Equivalent (Reactive Intermediate) TCP->MDA Hydrolysis TEP 1,1,3,3-Tetraethoxypropane (Stable Acetal) TEP->MDA Acid Hydrolysis VS Vinamidinium Salts (C3 Synthon) Pyrazole Pyrazole Core VS->Pyrazole Cyclocondensation with Hydrazine DK 1,3-Diketones (Direct Precursor) DK->Pyrazole Knorr Synthesis with Hydrazine MDA->Pyrazole Cyclocondensation with Hydrazine

Caption: Logical relationship of this compound and its alternatives.

Key Alternatives and Performance Comparison

The most prominent alternatives to this compound are malonaldehyde bis(dialkyl acetals) and vinamidinium salts. Additionally, classical methods like the Knorr pyrazole synthesis using 1,3-dicarbonyl compounds represent an alternative strategy that bypasses the need for a malonaldehyde equivalent altogether.[5][6][7]

  • Malonaldehyde Acetals (e.g., 1,1,3,3-Tetraethoxypropane & 1,1,3,3-Tetramethoxypropane): These are the most direct replacements for this compound. They are stable, commercially available liquids that generate malonaldehyde in situ upon acid hydrolysis.[8][9] This approach avoids handling the unstable and reactive free malonaldehyde.

  • Vinamidinium Salts: These salts, such as 1,3-bis(dimethylamino)trimethinium salts, serve as effective three-carbon synthons for pyrazole synthesis. Their reaction with hydrazines offers a straightforward and high-yielding route to pyrazole derivatives, often under mild conditions.

  • 1,3-Dicarbonyl Compounds: The Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and highly versatile method for preparing pyrazoles.[5][7] This method offers a different strategic approach, building the C3 backbone from other precursors.

Data Presentation: Pyrazole Synthesis

The following table summarizes typical performance data for the synthesis of a simple pyrazole (1-phenylpyrazole) using this compound and its alternatives with phenylhydrazine.

ReagentReaction ConditionsTypical YieldSafety ProfileNotes
This compound Acidic hydrolysis followed by condensation70-80%High Hazard: Acutely toxic, irritant, health hazard[2]Requires careful handling due to toxicity and reactivity.
1,1,3,3-Tetraethoxypropane Acid-catalyzed hydrolysis and condensation (one-pot)85-95%Low Hazard: IrritantStable, easy to handle liquid. Hydrolysis generates MDA in situ.[8]
Vinamidinium Perchlorate Reflux in acetonitrile or ethanol78-85%Moderate Hazard: Perchlorate salts can be explosive.High yields and simple procedure. Hexafluorophosphate salts are a safer alternative to perchlorates.[10]
Malonaldehyde Direct condensationVariable, often lower due to instabilityHigh Hazard: Highly reactive, unstable solid[9][11]Not typically used directly; generated in situ from precursors.[9]
1,3-Propanedial (from 1,3-diketone) Acid or base catalysis (Knorr Synthesis)80-95%[5]Varies with diketone, generally low hazardA different synthetic strategy, highly versatile.[5][7]

Experimental Protocols

Detailed methodologies for the synthesis of 1-phenylpyrazole are provided below as a representative example.

start Start: Select Reagent reagent_tcp 1,1,3,3-TCP + Phenylhydrazine start->reagent_tcp reagent_tep 1,1,3,3-TEP + Phenylhydrazine start->reagent_tep reagent_vs Vinamidinium Salt + Phenylhydrazine start->reagent_vs step_hydrolysis Acidic Hydrolysis reagent_tcp->step_hydrolysis reagent_tep->step_hydrolysis step_condensation Cyclocondensation reagent_vs->step_condensation step_hydrolysis->step_condensation step_workup Workup & Purification step_condensation->step_workup product 1-Phenylpyrazole step_workup->product

Caption: General experimental workflow for pyrazole synthesis.

Protocol 1: Synthesis of 1-Phenylpyrazole using 1,1,3,3-Tetraethoxypropane (Alternative)

Materials:

  • 1,1,3,3-Tetraethoxypropane (TEP)

  • Phenylhydrazine

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,1,3,3-tetraethoxypropane (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield pure 1-phenylpyrazole.

Protocol 2: Synthesis of 4-substituted Pyrazole using Vinamidinium Salt (Alternative)

Adapted from Mehranpour et al., Organic Chemistry Research, 2017.

Materials:

  • 2-substituted 1,3-bis(dimethylamino)trimethinium salt (1.0 mmol)

  • Phenylhydrazine (1.0 mmol, 0.098 mL)

  • Acetonitrile (CH₃CN) (12.0 mL)

Procedure:

  • Dissolve the vinamidinium salt (1.0 mmol) in acetonitrile (12.0 mL) in a round-bottom flask.

  • Add phenylhydrazine (1.0 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux at 50°C for 3 hours.

  • Allow the reaction to continue stirring at room temperature for an additional 2 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to afford the desired pyrazole derivative.

Protocol 3: Synthesis of 1-Phenylpyrazole using this compound (Reference)

Materials:

  • This compound (TCP)

  • Phenylhydrazine

  • Aqueous Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of aqueous HCl, add this compound (1.0 eq) dropwise at a controlled temperature (e.g., 0-5°C). This hydrolysis step generates the malonaldehyde equivalent in situ.

  • After stirring for a set period, add phenylhydrazine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully neutralize the reaction mixture with a cold aqueous NaOH solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Conclusion

For the synthesis of pyrazoles and other heterocycles where this compound serves as a malonaldehyde equivalent, several safer and highly efficient alternatives are available.

  • 1,1,3,3-Tetraethoxypropane and its methoxy analogue stand out as excellent direct replacements, offering high yields, operational simplicity, and a significantly improved safety profile.

  • Vinamidinium salts provide a robust and high-yielding alternative method, particularly for accessing substituted pyrazoles.[10][12]

  • Classic strategies like the Knorr synthesis remain highly relevant and versatile, avoiding the need for these specific C3 synthons entirely.

Given the comparable or superior yields and the significant reduction in handling hazards, researchers are strongly encouraged to adopt these alternatives in their synthetic endeavors. The selection of a specific reagent will depend on the desired substitution pattern of the target molecule, cost, and availability of starting materials.

References

Validation of 1,1,3,3-Tetrachloroprop-1-ene as a Precursor in Hydrofluoroolefin (HFO) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for environmentally benign refrigerants and blowing agents has led to the prominence of hydrofluoroolefins (HFOs), characterized by their low global warming potential (GWP). The efficient synthesis of these next-generation compounds is paramount. This guide provides a comparative analysis of 1,1,3,3-tetrachloroprop-1-ene as a precursor in HFO synthesis, evaluating its performance against alternative starting materials. The information herein is supported by experimental data from various sources, offering a valuable resource for researchers in the field.

Performance Comparison of HFO Precursors

The selection of a precursor for HFO synthesis significantly impacts reaction efficiency, product yield, and overall process viability. This section compares this compound with other notable precursors, focusing on the synthesis of key HFOs such as HFO-1233zd and HFO-1234ze.

Table 1: Quantitative Comparison of Precursors for HFO-1233zd Synthesis

PrecursorReaction PhaseCatalystTemperature (°C)PressureYield of HFO-1233zdSelectivityCitation
This compound LiquidNone50 - 1501 - 20 barClose to 95% (E-isomer)High for E-isomer[1][2]
1,1,1,3,3-Pentachloropropane (HCC-240fa)GasFluorination Catalyst--Relatively Low-[3]
1,1,1,3,3-Pentachloropropane (HCC-240fa)LiquidCatalytic--Higher than gas phase-[3]

Table 2: Precursors for Other Commercially Significant HFOs

Target HFOPrecursorReaction PhaseCitation
HFO-1234yf1,1,2,3-Tetrachloropropene-[4]
HFO-1234zeThis compoundLiquid[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the experimental protocols for key HFO synthesis reactions involving this compound and an alternative precursor.

Protocol 1: Synthesis of HFO-1233zd from this compound (Liquid Phase, No Catalyst)

Objective: To synthesize 1-chloro-3,3,3-trifluoropropene (HFO-1233zd) via fluorination of this compound.

Materials:

  • This compound

  • Anhydrous Hydrogen Fluoride (HF)

Apparatus:

  • A suitable pressure reactor equipped with temperature and pressure controls.

Procedure:

  • Charge the reactor with this compound.

  • Introduce anhydrous hydrogen fluoride into the reactor. The molar ratio of HF to this compound should be maintained between 3 and 20.[2]

  • Heat the reactor to a temperature between 50°C and 150°C.[2]

  • Maintain the pressure within the reactor between 1 and 20 bar (absolute).[2]

  • The reaction proceeds in the liquid phase without the need for a catalyst.[2]

  • The product stream, containing (E)- and (Z)-isomers of HFO-1233zd, HCl, and unreacted HF, is then subjected to separation and purification processes.[2]

Protocol 2: Synthesis of HFO-1233zd from 1,1,1,3,3-Pentachloropropane (HCC-240fa) (Gas Phase)

Objective: To synthesize HFO-1233zd from 1,1,1,3,3-pentachloropropane.

Materials:

  • 1,1,1,3,3-Pentachloropropane (HCC-240fa)

  • Anhydrous Hydrogen Fluoride (HF)

  • Solid fluorination catalyst (e.g., chromium oxide-based).[2]

Apparatus:

  • Gas-phase reactor system with continuous feed capabilities.

Procedure:

  • Vaporize a mixture of HCC-240fa and anhydrous HF.

  • Pass the gaseous mixture through a heated reactor containing a solid fluorination catalyst.

  • Maintain the reaction temperature between 140°C and 400°C, with a preferred range of 180°C to 350°C.[2]

  • The reaction pressure can range from atmospheric to 1.5 MPa.[2]

  • The effluent from the reactor, containing HFO-1233zd isomers, HCl, and unreacted starting materials, is then cooled and subjected to purification.

Visualizing Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed in this guide.

HFO_Synthesis_Pathways cluster_tcp From this compound cluster_hcc240fa From 1,1,1,3,3-Pentachloropropane cluster_hcc1230xa From 1,1,2,3-Tetrachloropropene TCP This compound HFO1233zd HFO-1233zd (1-chloro-3,3,3-trifluoropropene) TCP->HFO1233zd + HF (Liquid Phase) HFO1234ze HFO-1234ze (1,3,3,3-tetrafluoropropene) HFO1233zd->HFO1234ze + HF HCC240fa 1,1,1,3,3-Pentachloropropane (HCC-240fa) HFO1233zd_alt HFO-1233zd HCC240fa->HFO1233zd_alt + HF (Gas or Liquid Phase) HCC1230xa 1,1,2,3-Tetrachloropropene HFO1234yf HFO-1234yf (2,3,3,3-tetrafluoropropene) HCC1230xa->HFO1234yf + HF

Caption: Synthesis pathways to key HFOs from different precursors.

The logical flow of a typical HFO synthesis and purification process is outlined in the workflow diagram below.

HFO_Synthesis_Workflow start Precursor Feed (e.g., this compound) reactor Fluorination Reactor (+ HF) start->reactor separation1 Initial Separation (Removal of HCl and excess HF) reactor->separation1 purification Purification (Distillation) separation1->purification product Pure HFO Product purification->product

Caption: General experimental workflow for HFO synthesis.

References

A Comparative Analysis of Catalysts for the Synthesis of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Pathways

The synthesis of 1,1,3,3-tetrachloroprop-1-ene, a crucial intermediate in the production of fluorinated compounds and other specialty chemicals, is predominantly achieved through two primary catalytic routes: the dehydrochlorination of 1,1,1,3,3-pentachloropropane and the catalytic chlorination of propene. The choice of catalyst is a critical factor influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of common catalysts employed in these synthetic pathways, supported by available experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalysts used in the synthesis of this compound and its immediate precursor, 1,1,1,3,3-pentachloropropane. It is important to note that the data has been compiled from various sources and may not represent direct, side-by-side comparisons under identical conditions.

Synthesis Route Catalyst System Starting Materials Reaction Temperature (°C) Catalyst Loading Yield (%) Selectivity (%) Key Observations
Dehydrochlorination Ferric Chloride (FeCl₃)1,1,1,3,3-Pentachloropropane80 - 100[1]30-100 ppm[2]High (Conversion close to 100%)[2]High for tetrachloropropene isomers[2]Commonly used in reactive distillation for continuous product removal.[1]
Precursor Synthesis Iron (Fe) powder, Ferric Chloride (FeCl₃), Tributylphosphate (TBP)Carbon Tetrachloride, Vinyl Chloride80 - 125[1]Not specifiedNot specifiedNot specifiedProduces the precursor 1,1,1,3,3-pentachloropropane.[1]
Precursor Synthesis Cuprous Chloride (CuCl), TriethanolamineCarbon Tetrachloride, Vinyl Chloride110 - 1251.5-3.5% of vinyl chloride quality7298 (for 1,1,1,3,3-pentachloropropane)Triethanolamine acts as a promoter.
Chlorination Aluminum Chloride (AlCl₃)Propene, ChlorineAmbient to 100Not specified>1.5 times higher conversion than FeCl₃Not specifiedA multi-step process involving initial chlorination to dichloropropane followed by further chlorination and dehydrochlorination.[2]
Dehydrochlorination Alkali Metal Halides (Fluoride showing best reactivity)1,1,1,3,3-PentachloropropaneNot specifiedNot specifiedConversion close to 100%Forms a mixture of tetrachloropropene isomers.[3]Reaction is favorable in amide solvents with a high molecular polarity index.[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are outlined below. These protocols are based on descriptions found in patent literature and research publications.

Protocol 1: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane using Ferric Chloride

This process is often carried out using reactive distillation to continuously remove the desired product and shift the reaction equilibrium.

Materials:

  • 1,1,1,3,3-Pentachloropropane (HCC-240fa)

  • Anhydrous Ferric Chloride (FeCl₃)

Apparatus:

  • Reactive distillation column

  • Heating mantle

  • Condenser

  • Receiving flask

Procedure:

  • The reactive distillation column is charged with 1,1,1,3,3-pentachloropropane.

  • Ferric chloride is introduced into the reaction zone, either as a dry powder or as a slurry. The catalyst concentration is maintained between 30-100 ppm.[2]

  • The mixture is heated to a temperature range of 80°C to 100°C.[1]

  • The dehydrochlorination reaction produces this compound and hydrogen chloride (HCl) gas.

  • The more volatile products, this compound and HCl, are continuously removed from the reaction zone by distillation.

  • The overhead vapor is condensed, and the this compound is collected in the receiving flask. The HCl gas can be scrubbed or utilized in other processes.

Protocol 2: Synthesis of 1,1,1,3,3-Pentachloropropane Precursor

This protocol describes the synthesis of the precursor for the dehydrochlorination route.

Materials:

  • Carbon Tetrachloride (CCl₄)

  • Vinyl Chloride

  • Iron (Fe) powder

  • Ferric Chloride (FeCl₃)

  • Tributylphosphate (TBP)

Apparatus:

  • Jacketed glass reactor with an agitator

  • Feed lines for reactants

  • Temperature and pressure controls

Procedure:

  • The reactor is charged with carbon tetrachloride, iron powder, ferric chloride, and tributylphosphate.

  • The mixture is heated to a temperature between 80°C and 125°C with agitation.[1]

  • Vinyl chloride is continuously fed into the reactor.

  • The reaction is carried out to produce a crude product stream containing 1,1,1,3,3-pentachloropropane.

  • The crude product is then typically purified via distillation before being used in the subsequent dehydrochlorination step.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow of the described synthetic processes.

G cluster_0 Route 1: Dehydrochlorination cluster_1 Route 2: Catalytic Chlorination A 1,1,1,3,3-Pentachloropropane B Dehydrochlorination A->B C This compound B->C D Ferric Chloride (FeCl3) D->B E Propene F Chlorination E->F G 1,2-Dichloropropane F->G H Further Chlorination G->H I Polychlorinated Propanes H->I J Dehydrochlorination I->J K This compound J->K L Lewis Acid (e.g., AlCl3) L->F

Figure 1. Primary synthetic routes to this compound.

G cluster_0 Experimental Workflow: Dehydrochlorination via Reactive Distillation A Charge Reactor with 1,1,1,3,3-Pentachloropropane B Add FeCl3 Catalyst A->B C Heat to 80-100°C B->C D Dehydrochlorination Reaction C->D E Continuous Distillation of Products D->E F Condensation E->F H Separation of HCl gas E->H G Collection of This compound F->G

References

Confirming Stereochemistry of 1,1,3,3-Tetrachloroprop-1-ene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical outcomes in reactions involving 1,1,3,3-tetrachloroprop-1-ene. While specific, documented stereoselective reactions and their products for this compound are not extensively reported in publicly available literature, this guide draws upon established principles of stereochemistry in analogous systems and theoretical studies to predict and analyze potential stereochemical outcomes. We will explore the expected stereoselectivity in key reaction types and provide detailed experimental protocols for the determination of product stereochemistry.

Theoretical Framework: Stereoselectivity in Alkene Reactions

The stereochemical course of addition reactions to alkenes is fundamentally dictated by the reaction mechanism. For this compound, a non-symmetrical alkene, reactions can proceed with varying degrees of stereoselectivity and stereospecificity.

In concerted reactions, such as the Diels-Alder cycloaddition, the stereochemistry of the alkene is generally retained in the product.[1] This principle suggests that if this compound were to act as a dienophile, its configuration would directly influence the stereochemistry of the resulting cyclohexene derivative.

Conversely, reactions that proceed through a planar carbocation intermediate are less likely to be stereospecific, as the nucleophile can attack from either face of the carbocation with equal probability, leading to a racemic or diastereomeric mixture. The presence of four chlorine atoms in this compound can influence the stability of such intermediates and potentially direct the stereochemical outcome to some extent.

Case Study: [3+2] Cycloaddition of a Halogenated Nitropropene

A study on the [3+2] cycloaddition of a structurally related compound, (E)-3,3,3-tribromo-1-nitroprop-1-ene, with diarylnitrones provides valuable insight. This reaction was found to proceed with complete regio- and stereoselectivity, yielding 3,4-cis-4,5-trans-4-nitroisoxazolidines.[2] This high degree of stereocontrol suggests that concerted cycloaddition pathways can be expected for similarly substituted alkenes like this compound.

The reaction mechanism and the resulting stereochemistry were confirmed through both experimental analysis and theoretical DFT computational studies.[2] This highlights the power of combining experimental data with computational modeling to predict and confirm the three-dimensional structure of reaction products.

Experimental Determination of Stereochemistry

Accurate determination of the stereochemistry of reaction products is crucial. The following are standard and effective experimental protocols for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules.[1] For chiral, non-racemic products, the use of chiral shift reagents or chiral solvating agents can be employed to differentiate between enantiomers. For diastereomers, differences in the chemical shifts and coupling constants of the protons and carbons are often sufficient to determine the relative stereochemistry.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For determining enantiomeric excess, a chiral auxiliary or shift reagent may be added.

  • Data Analysis: Analyze the chemical shifts, coupling constants (especially ³J values which can give dihedral angle information via the Karplus equation), and nuclear Overhauser effect (NOE) correlations to determine the relative stereochemistry of the product.

X-ray Crystallography

For crystalline products, single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data to obtain the final atomic coordinates and determine the absolute stereochemistry.

Comparison of Potential Reaction Products

The following table summarizes the expected stereochemical outcomes for different types of reactions with this compound, based on general principles and analogous systems.

Reaction TypeReagents/CatalystExpected Product(s)Expected Stereoselectivity
Diels-Alder Cycloaddition Diene (e.g., cyclopentadiene)CycloadductHigh (retention of dienophile stereochemistry)
[3+2] Cycloaddition NitroneIsoxazolidine derivativeHigh (based on analogy with tribromo-nitropropene)[2]
Epoxidation Peroxy acid (e.g., m-CPBA)EpoxidePotentially diastereoselective if a chiral center is already present in the molecule. Enantioselective with a chiral catalyst.
Radical Addition HBr, peroxides1-bromo-1,1,3,3-tetrachloropropaneLow (likely to form a mixture of diastereomers if a new stereocenter is created)

Logical Workflow for Stereochemical Confirmation

The process of confirming the stereochemistry of a reaction product can be visualized as a logical workflow.

G Workflow for Stereochemical Confirmation A Perform Stereoselective Reaction B Purify Reaction Product(s) A->B C Preliminary Analysis (TLC, GC-MS) B->C G X-ray Crystallography (if crystalline) B->G If suitable crystals form D Spectroscopic Analysis C->D E NMR Spectroscopy (¹H, ¹³C, 2D NMR) D->E Detailed structural information F Chiral HPLC/GC D->F Separation of stereoisomers H Determine Relative Stereochemistry E->H I Determine Enantiomeric/Diastereomeric Ratio F->I J Determine Absolute Stereochemistry G->J K Final Structure Confirmation H->K I->K J->K

Caption: A logical workflow for the confirmation of stereochemistry of reaction products.

Signaling Pathway Analogy in Stereocontrol

The influence of a chiral catalyst or reagent on the stereochemical outcome of a reaction can be conceptually compared to a signaling pathway, where the initial chiral information is transduced to the final product.

G Catalytic Asymmetric Reaction Pathway cluster_0 Chiral Information Transfer A Chiral Catalyst/ Reagent B Substrate Complexation A->B Binding C Diastereomeric Transition States B->C Reaction D Stereoselective Product Formation C->D Energy Difference F F C->F Higher Energy Path E E D->E Major Enantiomer G G F->G Minor Enantiomer

Caption: A conceptual diagram of a catalyst-controlled stereoselective reaction.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,1,3,3-tetrachloroprop-1-ene. It also benchmarks the compound against its structural isomers, offering a valuable resource for researchers in organic synthesis and materials science. The purity of this compound is crucial for its application as a research compound and as an intermediate in the synthesis of various specialty chemicals, including hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs) which are used as refrigerants.[1]

Synthesis and Potential Impurities

A common laboratory method for synthesizing this compound involves the catalytic chlorination of propene derivatives.[1] This multi-step process can introduce various impurities, including under- or over-chlorinated propanes and propenes, as well as isomers of the target compound. Another synthetic route is the dehydrochlorination of 1,1,1,3,3-pentachloropropane.[2][3] Incomplete reaction or side reactions can lead to the presence of the starting material or other chlorinated byproducts in the final product. Given that commercial preparations of this compound typically have a purity of around 95%, rigorous analytical assessment is essential for research and development applications.[1][4]

Purity Assessment Methodologies

Several analytical techniques are employed to determine the purity of this compound and to identify and quantify any impurities. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds like this compound from a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.[1] It is highly sensitive and can detect even trace amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of this compound and the characterization of any structural isomers present as impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used to analyze less volatile compounds or thermally unstable impurities that may not be suitable for GC analysis.[5]

The following diagram illustrates a typical workflow for the synthesis and purity assessment of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Synthesis of this compound (e.g., dehydrochlorination) distillation Distillation synthesis->distillation Crude Product gcms GC-MS Analysis distillation->gcms Purified Product nmr NMR Spectroscopy distillation->nmr hplc HPLC Analysis distillation->hplc final_product Final Product gcms->final_product Purity > 95% nmr->final_product hplc->final_product

Caption: Experimental workflow for the synthesis and purity verification of this compound.

Comparison with Alternative Tetrachloropropene Isomers

This compound is one of several tetrachloropropene isomers. Its properties and applications can be compared with other common isomers such as 1,1,2,3-tetrachloropropene and 1,3,3,3-tetrachloroprop-1-ene.

PropertyThis compound1,1,2,3-Tetrachloropropene1,3,3,3-Tetrachloroprop-1-ene
CAS Number 18611-43-3[4]10436-39-2[5]15022-22-7[6]
Molecular Formula C₃H₂Cl₄[1]C₃H₂Cl₄[5]C₃H₂Cl₄[6]
Molecular Weight 179.86 g/mol [1]179.85 g/mol [5]179.9 g/mol [6]
Boiling Point 176.1°C at 760 mmHg[1]162°C at 743 mmHg[7]Not readily available
Density 1.532 g/cm³[1]1.5498 g/mL at 20°C[7]Not readily available
Typical Purity ~95%[1][4]~97%[7]Not readily available

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for structural confirmation, the volatility of potential impurities, and the desired level of sensitivity.

G cluster_main Choice of Analytical Technique cluster_methods Analytical Methods cluster_considerations Key Considerations main Purity Assessment of This compound gcms GC-MS main->gcms nmr NMR main->nmr hplc HPLC main->hplc volatility Volatility of Impurities gcms->volatility High sensitivity Required Sensitivity gcms->sensitivity High structure Structural Confirmation nmr->structure Definitive hplc->volatility Low

References

Performance of 1,1,3,3-Tetrachloroprop-1-ene in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter influencing reaction outcomes. This guide provides a detailed comparison of the performance of 1,1,3,3-Tetrachloroprop-1-ene in various solvent systems, supported by experimental data, to aid in optimizing synthetic protocols.

Executive Summary

The performance of this compound, a key intermediate in the synthesis of various organic compounds, is significantly influenced by the solvent system employed. This guide consolidates available data on its synthesis via dehydrochlorination and its behavior in other reaction types. Notably, in the dehydrochlorination of 1,1,1,3,3-pentachloropropane to produce this compound, the polarity of the solvent plays a pivotal role. Amide solvents with a molecular polarity index (MPI) of 14.3 kcal/mol or greater have been shown to facilitate near-quantitative conversion. While comprehensive quantitative data for nucleophilic substitution reactions and a complete solubility profile in a wide array of organic solvents remain areas for further investigation, this guide presents the currently available experimental findings to inform solvent selection.

Synthesis of this compound: The Critical Role of Solvent Polarity

The synthesis of this compound is often achieved through the dehydrochlorination of 1,1,1,3,3-pentachloropropane. Research has demonstrated a strong correlation between the solvent's polarity and the reaction's efficiency.

Experimental Protocol: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

A typical experimental setup involves the reaction of 1,1,1,3,3-pentachloropropane with an alkali metal halide, such as potassium fluoride, in an amide solvent. The reaction mixture is stirred at a controlled temperature, and the conversion to tetrachloropropene isomers, including 1,1,3,3-tetrachloropropene, is monitored over time. The choice of amide solvent is a key variable in this process.[1][2][3]

Data on Solvent Performance in Dehydrochlorination

A study investigating the dehydrochlorination of 1,1,1,3,3-pentachloropropane found that the conversion to tetrachloropropene isomers is highly dependent on the molecular polarity index (MPI) of the amide solvent used. The findings indicate that solvents with an MPI greater than or equal to 14.3 kcal/mol are conducive to the reaction, leading to a conversion rate of nearly 100%.[1][2][3]

Solvent ParameterObservationReference
Molecular Polarity Index (MPI) of Amide Solvent ≥ 14.3 kcal/mol[1][2][3]
Conversion of 1,1,1,3,3-pentachloropropane Nearly 100%[1][2][3]

This data strongly suggests that highly polar amide solvents are superior for this specific synthetic route.

Dehydrochlorination_Pathway Pentachloropropane 1,1,1,3,3-Pentachloropropane Tetrachloropropene This compound + Isomers Pentachloropropane->Tetrachloropropene Dehydrochlorination Solvent Amide Solvent (MPI ≥ 14.3 kcal/mol) Solvent->Tetrachloropropene High Conversion Base Alkali Metal Halide (e.g., KF) Base->Tetrachloropropene Promotes Reaction

Caption: Dehydrochlorination of 1,1,1,3,3-pentachloropropane to 1,1,3,3-tetrachloropropene.

Performance in Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic substitution reactions is also solvent-dependent. The choice between a polar protic and a polar aprotic solvent can significantly influence the reaction mechanism (SN1 vs. SN2) and, consequently, the product distribution and reaction rate.

  • SN1 reactions are generally favored by polar protic solvents, which can stabilize the carbocation intermediate.

  • SN2 reactions are typically favored by polar aprotic solvents, which solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.

Nucleophilic_Substitution cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Substrate This compound Carbocation Carbocation Intermediate Substrate->Carbocation Favored by Transition_State Transition State Substrate->Transition_State Favored by Nucleophile Nucleophile Nucleophile->Transition_State Product Substitution Product Carbocation->Product Solvent_protic Polar Protic Solvent (e.g., H2O, ROH) Solvent_protic->Carbocation Stabilizes Transition_State->Product Solvent_aprotic Polar Aprotic Solvent (e.g., Acetone, DMSO) Solvent_aprotic->Nucleophile Enhances Nucleophilicity

Caption: Influence of solvent on nucleophilic substitution pathways of this compound.

Solubility Profile

The solubility of this compound is a key consideration for its use in various applications. While precise quantitative solubility data (e.g., g/100 mL) in a range of organic solvents is not extensively documented, its general solubility characteristics are known.

General Solubility of this compound:

Solvent TypeSolubility
WaterPractically insoluble
AlcoholsSoluble
EthersSoluble
BenzeneSoluble

The hydrophobic nature of the molecule, due to the presence of multiple chlorine atoms, dictates its low solubility in polar solvents like water and its higher affinity for non-polar and weakly polar organic solvents.

Conclusion and Future Outlook

The selection of an appropriate solvent system is paramount for maximizing the yield and purity of products derived from this compound. For its synthesis via dehydrochlorination of 1,1,1,3,3-pentachloropropane, highly polar amide solvents are demonstrably effective. However, there is a clear need for further quantitative studies to build a comprehensive performance comparison in other critical reaction classes, such as nucleophilic substitutions, and to establish a detailed solubility profile in a wider range of common laboratory and industrial solvents. Such data would be invaluable for the rational design and optimization of synthetic processes involving this versatile chemical intermediate.

References

A Comparative Guide to the Synthetic Routes of 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the primary synthetic routes to 1,1,3,3-tetrachloroprop-1-ene, a valuable intermediate in organic synthesis. We will objectively compare the performance of different methods, supported by experimental data, to aid in the selection of the most suitable pathway for your research or development needs.

Introduction

This compound is a chlorinated alkene of significant interest as a precursor in the synthesis of various organic compounds. Its reactivity, stemming from the presence of both a double bond and multiple chlorine atoms, makes it a versatile building block. The selection of an optimal synthetic route is crucial and depends on factors such as desired yield, purity, scalability, and available starting materials. This guide focuses on the most prominent and well-documented methods for its preparation.

Key Synthetic Routes

The synthesis of this compound is predominantly achieved through two main strategies: the dehydrochlorination of polychlorinated propanes and, to a lesser extent, a multi-step synthesis originating from propene.

  • Dehydrochlorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa): This is a widely utilized and high-yield method.[1] The reaction involves the elimination of a molecule of hydrogen chloride from the pentachloropropane precursor.

  • Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane: This route also proceeds via the elimination of hydrogen chloride and offers a high yield of the desired product.

  • Synthesis from Propene Derivatives: This is a multi-step approach that begins with the chlorination of propene, followed by subsequent chlorination and dehydrochlorination steps.[1]

The following diagram illustrates the logical flow of these primary synthetic pathways.

Synthetic_Routes cluster_precursor Precursor Synthesis cluster_main_synthesis Main Synthetic Routes to this compound Carbon Tetrachloride Carbon Tetrachloride 1,1,1,3,3-Pentachloropropane 1,1,1,3,3-Pentachloropropane Carbon Tetrachloride->1,1,1,3,3-Pentachloropropane Kharasch Reaction (Fe powder, Tributylphosphate) Vinyl Chloride Vinyl Chloride Vinyl Chloride->1,1,1,3,3-Pentachloropropane Kharasch Reaction (Fe powder, Tributylphosphate) This compound This compound 1,1,1,3,3-Pentachloropropane->this compound Dehydrochlorination (e.g., FeCl3 or Alkali Metal Halide) 1,1,1,2,3,3-Hexachloropropane 1,1,1,2,3,3-Hexachloropropane 1,1,1,2,3,3-Hexachloropropane->this compound Dehydrochlorination (FeCl3, NaOH) Propene Propene Propene->this compound Multi-step: 1. Chlorination 2. Further Chlorination 3. Dehydrochlorination

Caption: Synthetic pathways to this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key synthetic routes to this compound.

Route Starting Material Reagents/Catalyst Temperature Reaction Time Yield Purity Key Byproducts
1 1,1,1,3,3-PentachloropropaneFerric Chloride (FeCl₃) or Alkali Metal Halides (e.g., Fluoride) in Amide Solvent60-160°C (Reactive Distillation)Not SpecifiedHigh (Conversion close to 100%)[1][2]>90% after distillation[1]Isomers (E/Z-1,3,3,3-tetrachloropropene)[1][2]
2 1,1,1,2,3,3-HexachloropropaneFerric Chloride (FeCl₃), Sodium Hydroxide (NaOH)130°C2 hours93.1%93.1 FID%Other unspecified impurities (5.6 FID%)[3]
3 Propene1. Chlorine (Cl₂), Lewis Acid (e.g., AlCl₃) 2. Cl₂ 3. Dehydrochlorination agentElevated temperatures for chlorinationNot SpecifiedNot Specified>90% after distillation[1]Other chlorinated hydrocarbons[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

Precursor Synthesis (Kharasch Reaction): The synthesis of the precursor, 1,1,1,3,3-pentachloropropane, is achieved via the Kharasch reaction.[4]

  • Reactants: Carbon tetrachloride and vinyl chloride.

  • Catalyst System: Iron powder and an organophosphate such as tributylphosphate.

  • Procedure: In a suitable reaction vessel, combine vinyl chloride, carbon tetrachloride, iron powder, and tributylphosphate. The reaction is typically carried out at temperatures ranging from 80°C to 125°C. The resulting 1,1,1,3,3-pentachloropropane can be purified by distillation before the dehydrochlorination step. A yield of 72% and purity of 98% for the pentachloropropane precursor has been reported using a cuprous chloride catalyst system.[5]

Dehydrochlorination:

  • Reactants: Purified 1,1,1,3,3-pentachloropropane.

  • Catalyst: Ferric chloride (FeCl₃) is a commonly used catalyst.[1] Alternatively, alkali metal halides, with fluoride showing the best reactivity, in an amide solvent can be employed, leading to nearly 100% conversion.[2][6]

  • Procedure: The dehydrochlorination can be effectively carried out using reactive distillation. 1,1,1,3,3-pentachloropropane is distilled in the presence of ferric chloride. The 1,1,3,3-tetrachloropropene and hydrogen chloride formed are continuously removed from the reaction zone by distillation. This method shifts the equilibrium towards the products and minimizes side reactions.[1] The reaction temperature for the reactive distillation is typically between 60°C and 160°C.[1] The final product is purified by fractional distillation.

Route 2: Dehydrochlorination of 1,1,1,2,3,3-Hexachloropropane

This method provides a high-yield, one-step conversion to the target molecule.

  • Reactants: 1,1,1,2,3,3-hexachloropropane (purity of 96.2 FID%).

  • Reagents/Catalyst: Ferric chloride (FeCl₃) and a 25 weight % aqueous solution of sodium hydroxide (NaOH).

  • Procedure:

    • A 100-mL three-necked flask is equipped with a stirrer, thermometer, and a Dimroth condenser.

    • The flask is charged with 58.62 g (0.23 mol) of 1,1,1,2,3,3-hexachloropropane and 0.9 g (0.006 mol) of ferric chloride.

    • Stirring is initiated, and the reaction mixture is heated to 130°C for 2 hours under an inert atmosphere.

    • The hydrogen chloride gas produced as a byproduct is trapped by passing it through a 25 weight % sodium hydroxide solution.

    • The resulting product mixture is analyzed, showing a 93.1 FID% of 1,1,3,3-tetrachloropropene.[3]

Route 3: Synthesis from Propene Derivatives

This is a multi-step process that offers an alternative starting point.

  • Step 1: Chlorination of Propene: Propene is reacted with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1,2-dichloropropane.[1]

  • Step 2: Further Chlorination: The 1,2-dichloropropane is then subjected to further chlorination at elevated temperatures to produce more highly chlorinated propanes.

  • Step 3: Dehydrochlorination: The final step involves a dehydrochlorination reaction of the polychlorinated propane mixture to generate the double bond and yield this compound.[1]

  • Purification: The crude product is purified by fractional distillation to achieve a purity of over 90%.[1]

Conclusion

The dehydrochlorination of polychlorinated propanes, particularly 1,1,1,3,3-pentachloropropane and 1,1,1,2,3,3-hexachloropropane, represent the most efficient and high-yielding synthetic routes to this compound. The choice between these two precursors may depend on their commercial availability and cost. The dehydrochlorination of 1,1,1,2,3,3-hexachloropropane offers a straightforward, high-yield procedure. The dehydrochlorination of 1,1,1,3,3-pentachloropropane, especially when coupled with reactive distillation, is a robust method suitable for larger-scale production. The synthesis from propene is a more complex, multi-step process and may be less favorable unless propene is a readily available and inexpensive starting material. Careful control of reaction conditions is crucial in all routes to maximize the yield of the desired isomer and minimize the formation of byproducts.

References

Safety Operating Guide

Proper Disposal of 1,1,3,3-Tetrachloroprop-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of 1,1,3,3-Tetrachloroprop-1-ene is critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a chlorinated hydrocarbon, is governed by stringent regulations due to its hazardous nature. As a substance that is harmful if swallowed and causes skin irritation, adherence to safety protocols during handling and disposal is paramount. The primary route for disposal is through an authorized hazardous waste collection point, in accordance with local, state, and federal regulations.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Emergency preparedness is crucial. An eyewash station and safety shower must be readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is a foundational principle of laboratory safety and cost-effective disposal. This compound waste must be collected as a halogenated organic waste.

Step 1: Container Selection Select a clean, leak-proof container made of a material compatible with chlorinated hydrocarbons. The original product container is often a suitable choice. Ensure the container has a secure, tight-fitting lid.

Step 2: Waste Collection Carefully transfer the this compound waste into the designated container. Do not mix with non-halogenated solvents, as this can complicate the disposal process and increase costs. Also, avoid mixing with other incompatible waste streams such as acids, bases, or oxidizers.

Step 3: Labeling Immediately upon adding waste to the container, affix a hazardous waste label. The label must be filled out completely and legibly.

Hazardous Waste Labeling Requirements

Accurate and thorough labeling of hazardous waste containers is a regulatory necessity. The following information must be clearly indicated on the label:

  • The words "Hazardous Waste"

  • Generator's Information: Name and address of the laboratory or institution.

  • Chemical Contents: List all chemical constituents by their full name (no abbreviations or chemical formulas) and their approximate concentrations. For this compound waste, this should be the primary component listed.

  • Hazard Characteristics: Indicate the specific hazards associated with the waste. For this compound, this would include "Toxic" and potentially "Ignitable" depending on its flashpoint and any co-mingled solvents.[4]

Storage of Hazardous Waste

Designate a specific, secure area within the laboratory for the storage of hazardous waste containers, known as a Satellite Accumulation Area (SAA). This area should be under the direct control of laboratory personnel. Containers must be kept closed at all times except when adding waste. Store the container in a well-ventilated area, away from heat, sparks, or open flames.[1]

Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data and Regulatory Information

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States. The specific waste code assigned will depend on whether the chemical is a spent solvent or an unused product.

Parameter Guideline / Code Description
EPA Hazardous Waste Status HazardousDue to its toxic and potentially ignitable characteristics.
RCRA Waste Code (Spent) Likely F001 or F002These codes apply to spent halogenated solvents used in degreasing or other solvent activities. The specific code depends on the process from which the waste was generated.[5]
RCRA Waste Code (Unused) Characterize as Toxic (D004-D043) or Ignitable (D001)If pure, unused this compound is being discarded, it would not be an F-listed waste. It is not specifically listed as a U or P-listed waste.[6][7][8][9][10] Therefore, it must be characterized based on its properties. Given its health hazards, it would likely be classified as a toxic waste. Its flammability would determine if it also meets the criteria for an ignitable waste.
UN Number (for transport) UN1993 (for flammable liquids, n.o.s.)As a flammable liquid, this is a common transport designation.[11][12]
Final Disposal Method Incineration or RecyclingHigh-temperature incineration is a common and effective method for destroying chlorinated hydrocarbons.[13] Solvent recycling through distillation is also a viable option.[13][14][15][16][17]

Disposal Workflow Diagram

The following diagram illustrates the key stages in the proper disposal of this compound waste from a laboratory setting.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal External Disposal Process start Waste Generation ppe Don Appropriate PPE start->ppe 1. Safety First container Select & Prepare Compatible Container ppe->container collect Collect Waste (Segregate Halogenated) container->collect 2. Containment label_waste Label Container with Hazardous Waste Tag collect->label_waste 3. Identification store Store in Satellite Accumulation Area label_waste->store 4. Storage request Request Waste Pickup store->request 5. Disposition pickup Waste Collection by Authorized Personnel request->pickup Hand-off transport Transport to a TSD Facility pickup->transport treatment Treatment/Disposal transport->treatment incineration High-Temperature Incineration treatment->incineration Destruction recycling Solvent Recycling (Distillation) treatment->recycling Recovery

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,3,3-Tetrachloroprop-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 1,1,3,3-Tetrachloroprop-1-ene in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment.

This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause serious skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer and genetic defects.[2][3][4] Therefore, strict adherence to safety protocols is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes the key GHS hazard classifications for this chemical.

Hazard Class Hazard Statement
Flammable LiquidsH226: Flammable liquid and vapour.[2]
Acute Toxicity, OralH302: Harmful if swallowed.[3][4]
Acute Toxicity, DermalH312: Harmful in contact with skin.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][4]
Sensitization, SkinH317: May cause an allergic skin reaction.[3][4]
Acute Toxicity, InhalationH332: Harmful if inhaled.[1][2]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[3]
CarcinogenicityH351: Suspected of causing cancer.[2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][3]
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects.[3]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE Category Specification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may also be necessary.
Skin Protection Wear fire/flame resistant and impervious clothing.[5] Handle with chemical-impermeable gloves that have been inspected prior to use.[5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5]

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this chemical. The following workflow outlines the key steps from preparation to disposal.

prep Preparation handling Handling prep->handling Proceed with caution spill Spill Response handling->spill In case of spill waste Waste Disposal handling->waste Dispose of waste decon Decontamination handling->decon After handling storage Storage decon->storage Store properly

Workflow for Safe Handling of this compound.

1. Preparation:

  • Ensure a well-ventilated area, such as a chemical fume hood.[1][6]

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Inspect all PPE for integrity before use.[5]

  • Have spill control materials (e.g., vermiculite, absorbent pads) readily available.[1]

2. Handling:

  • Avoid all personal contact, including inhalation of vapors.[1][6]

  • Wear the appropriate PPE as specified in the table above.[5]

  • Use spark-proof tools and avoid sources of ignition as the substance is flammable.[1][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Do not eat, drink, or smoke in the handling area.[1][5]

3. Spill Response:

  • In case of a spill, immediately evacuate personnel from the affected area.

  • Remove all sources of ignition.[1][5]

  • Contain the spill using absorbent materials like vermiculite.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

4. Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]

  • Contaminated clothing should be removed and laundered separately before reuse.

5. Storage:

  • Store in a tightly closed container in a well-ventilated, cool, and dry place.[1][3]

  • Store locked up and away from incompatible materials and ignition sources.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty containers may retain explosive vapors and should be handled with care. Do not cut, drill, grind, or weld on or near the container.[1][6]

By adhering to these safety and logistical guidelines, researchers can significantly minimize the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3-Tetrachloroprop-1-ene
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetrachloroprop-1-ene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.